2,3-Dihydroxypyridine hydrochloride
Description
Properties
IUPAC Name |
3-hydroxy-1H-pyridin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2.ClH/c7-4-2-1-3-6-5(4)8;/h1-3,7H,(H,6,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAOQIOOIJQGFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Characterization and Synthesis of Quinoxalin-2(1H)-one (CAS 1196-57-2)
Executive Summary
CAS 1196-57-2 , widely referenced as 2-Hydroxyquinoxaline , is more accurately described in its dominant tautomeric form as Quinoxalin-2(1H)-one . This heterocyclic scaffold represents a critical pharmacophore in medicinal chemistry, serving as the structural foundation for diverse bioactive agents, including AMPA receptor antagonists, aldose reductase inhibitors, and kinase inhibitors.
This technical guide provides a rigorous analysis of the molecular structure, synthesis, and spectroscopic characterization of CAS 1196-57-2. Unlike generic datasheets, this document focuses on the lactam-lactim tautomeric equilibrium —the governing principle behind its reactivity and solubility—and provides a validated, high-purity synthesis protocol for laboratory replication.
Part 1: Chemical Identity & Structural Analysis
Core Physicochemical Data[1][2]
| Property | Specification | Technical Note |
| CAS Registry | 1196-57-2 | |
| IUPAC Name | Quinoxalin-2(1H)-one | Preferred over 2-hydroxyquinoxaline due to tautomeric dominance. |
| Molecular Formula | C₈H₆N₂O | |
| Molecular Weight | 146.15 g/mol | Average Mass |
| Monoisotopic Mass | 146.0480 g/mol | Essential for High-Res MS (HRMS) confirmation. |
| Melting Point | 271–275 °C | High MP indicates strong intermolecular hydrogen bonding (dimerization). |
| Solubility | DMSO, Hot MeOH, Alkali | Insoluble in non-polar solvents; soluble in basic aqueous media via deprotonation. |
| pKa | ~9.2 (NH deprotonation) | Weakly acidic; forms salts with strong bases. |
The Tautomeric Equilibrium (Lactam vs. Lactim)
The structural integrity of CAS 1196-57-2 is defined by the equilibrium between the lactam (A) and lactim (B) forms.
-
Lactam Form (A): Characterized by a carbonyl group at C2 and a proton on N1. This is the thermodynamically stable form in the solid state and polar aprotic solvents (e.g., DMSO).
-
Lactim Form (B): Characterized by a hydroxyl group at C2 and a C=N double bond at N1. This form is rare but can be trapped using O-alkylation conditions.
Mechanistic Implication: In nucleophilic substitution reactions, the nitrogen atom (N1) is the primary nucleophile under neutral conditions, while the oxygen atom becomes nucleophilic only under specific basic conditions or via silver salt catalysis.
Figure 1: Tautomeric equilibrium favoring the lactam form, dictating the nucleophilic profile of the molecule.
Part 2: Validated Synthesis Protocol
Reaction Design: Condensation of o-Phenylenediamine
The most robust route for synthesizing high-purity Quinoxalin-2(1H)-one involves the condensation of o-phenylenediamine (OPD) with glyoxylic acid. This method avoids the over-oxidation issues associated with glyoxal and provides a cleaner workup than chloroacetic acid cyclization.
Reaction Scheme:
Step-by-Step Methodology
Note: Perform all steps in a fume hood. OPD is toxic and sensitive to oxidation.
-
Reagent Preparation:
-
Dissolve o-phenylenediamine (10.8 g, 100 mmol) in warm water (200 mL) containing a catalytic amount of sodium bisulfite (0.5 g) to prevent oxidative darkening.
-
Prepare a solution of glyoxylic acid monohydrate (9.2 g, 100 mmol) in water (50 mL) .
-
-
Condensation:
-
Add the glyoxylic acid solution dropwise to the stirred OPD solution at room temperature.
-
A precipitate may begin to form immediately.
-
Heat the suspension to reflux (100 °C) for 2 hours . The solid may redissolve and then reprecipitate as the more stable quinoxalinone crystallizes.
-
-
Workup & Purification:
-
Cool the reaction mixture slowly to 4 °C (ice bath) to maximize yield.
-
Filter the crude solid using a Buchner funnel.
-
Wash: Rinse the filter cake with cold water (
mL) followed by cold ethanol ( mL) to remove unreacted diamine. -
Recrystallization: Recrystallize from 50% aqueous ethanol or acetic acid if high purity (>99%) is required.
-
Drying: Dry in a vacuum oven at 60 °C for 12 hours.
-
-
Yield Expectation: 85–92% (White to pale beige needles).
Figure 2: Workflow for the aqueous synthesis of Quinoxalin-2(1H)-one.
Part 3: Analytical Characterization[3][4]
To validate the structure and purity of CAS 1196-57-2, the following spectroscopic markers must be observed.
Proton NMR ( H NMR)
Solvent: DMSO-d
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 12.47 | Singlet (br) | 1H | NH (N-1) | Confirms Lactam form. Disappears with D |
| 8.21 | Singlet | 1H | CH (C-3) | Characteristic azomethine proton adjacent to carbonyl. |
| 7.80 | Doublet | 1H | Ar-H (H-8) | Peri-position to NH; deshielded. |
| 7.58 | Triplet | 1H | Ar-H (H-6/7) | Aromatic ring proton. |
| 7.30–7.35 | Multiplet | 2H | Ar-H (H-5, H-6/7) | Remaining aromatic protons. |
Carbon NMR ( C NMR)
Solvent: DMSO-d
-
C=O (Carbonyl): ~155.2 ppm. (Proof of oxidized carbon at C2).
-
C=N (Imine): ~151.8 ppm (C3 position).
-
Aromatic Carbons: 115.8, 123.5, 128.6, 130.8, 132.1, 132.5 ppm.
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive (ESI+)
-
Molecular Ion [M+H]⁺: m/z 147.05
-
Fragmentation: Loss of CO (28 Da) is a common fragmentation pathway for quinoxalinones, leading to a benzimidazole-like cation (m/z ~119).
Part 4: Functional Applications in Drug Discovery
CAS 1196-57-2 is not merely a reagent; it is a "privileged structure" in drug design.
-
Kinase Inhibition: The quinoxalinone core mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases (e.g., PI3K, MEK inhibitors).
-
Bioisosterism: The lactam motif serves as a bioisostere for amide bonds in peptide mimetics, improving metabolic stability against peptidases.
-
Fluorescent Probes: Derivatives of 2-quinoxalinone exhibit tunable fluorescence, utilized in designing environment-sensitive biological probes.
References
-
National Institute of Standards and Technology (NIST). 2(1H)-Quinoxalinone Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. Compound Summary: 2-Hydroxyquinoxaline (CID 14526). National Library of Medicine. [Link]
-
McNab, H. 13C Nuclear magnetic resonance spectra of quinoxaline derivatives. J. Chem. Soc., Perkin Trans.[1] 1, 1982, 357-363.[1] [Link]
Sources
An In-depth Technical Guide to the Solubility of 2,3-Dihydroxypyridine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,3-Dihydroxypyridine hydrochloride, a pivotal intermediate in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and drug development professionals, this document delves into the physicochemical principles governing its solubility in both aqueous and organic media. We present a detailed examination of its molecular structure, the influence of its hydrochloride salt form, and the causal relationships between solvent properties and dissolution. This guide includes field-proven, step-by-step protocols for empirical solubility determination via the shake-flask method, data summarization for comparative analysis, and visual diagrams to elucidate key experimental and theoretical concepts. The objective is to equip scientists with the foundational knowledge and practical methodologies required to effectively utilize 2,3-Dihydroxypyridine hydrochloride in their research and development endeavors.
Introduction: The Significance of Solubility
2,3-Dihydroxypyridine is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science, often used as a building block for pharmaceuticals and agrochemicals.[1] Its hydrochloride salt form is frequently employed to enhance stability and modify physical properties. A thorough understanding of the solubility of 2,3-Dihydroxypyridine hydrochloride is paramount, as solubility is a critical determinant of a compound's behavior in both biological and chemical systems. It directly impacts bioavailability in drug formulations, reaction kinetics in synthesis, and the feasibility of purification processes.
This guide moves beyond a simple recitation of data, aiming instead to provide a mechanistic understanding of why 2,3-Dihydroxypyridine hydrochloride exhibits its specific solubility profile. By explaining the interplay between the solute's inherent properties and the characteristics of the solvent, we empower researchers to make informed decisions in experimental design, from selecting appropriate solvent systems for reactions to designing effective drug delivery vehicles.
Foundational Physicochemical Properties
To comprehend the solubility of 2,3-Dihydroxypyridine hydrochloride, one must first examine its molecular structure and the properties conferred by its functional groups and salt form.
2.1. Molecular Structure and Functional Groups
The parent molecule, 2,3-Dihydroxypyridine, possesses a pyridine ring substituted with two hydroxyl (-OH) groups.[2] This structure results in several key features:
-
Polarity: The presence of the nitrogen atom in the aromatic ring and two highly polar hydroxyl groups makes the molecule inherently polar.[3]
-
Hydrogen Bonding: The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the ring nitrogen can act as a hydrogen bond acceptor. This capacity for extensive hydrogen bonding is a primary driver of its interaction with polar solvents.[1]
-
Tautomerism: It's important to note that 2,3-Dihydroxypyridine can exist in tautomeric forms, such as 3-hydroxy-2(1H)-pyridinone.[2] This equilibrium can be influenced by the solvent environment.
2.2. The Role of the Hydrochloride Salt
Converting the basic pyridine nitrogen to its hydrochloride salt (pyridinium chloride) dramatically alters its physical properties. This is a common strategy in pharmaceutical development to improve solubility and stability.[4]
-
Ionization: In the hydrochloride salt, the pyridine nitrogen is protonated, forming a positively charged pyridinium cation, with a chloride anion (Cl⁻) as the counter-ion. This introduces strong ionic character to the molecule.
-
Enhanced Aqueous Solubility: The primary reason for creating a hydrochloride salt is often to increase aqueous solubility. The ionic nature of the salt allows for strong ion-dipole interactions with polar water molecules, which can overcome the crystal lattice energy of the solid compound more effectively than the hydrogen bonding interactions of the free base alone.[4][5]
Aqueous Solubility Profile
3.1. Factors Influencing Aqueous Solubility
-
pH: The pH of the aqueous medium is a critical factor. In acidic to neutral pH, the compound will remain in its protonated, highly soluble salt form. However, in basic conditions, the pyridinium ion will be deprotonated to the free base form, which is likely less soluble, potentially leading to precipitation.
-
Temperature: For most solids, solubility increases with temperature.[9] This should be determined empirically for precise applications.
-
Common Ion Effect: The presence of a high concentration of chloride ions in the solution (e.g., from NaCl or HCl) can suppress the dissolution of the hydrochloride salt, a phenomenon known as the common ion effect.[10] This can sometimes lead to the counterintuitive result of a hydrochloride salt being less soluble in a high-chloride medium than its corresponding free base.[4][10]
Organic Solvent Solubility Profile
The solubility in organic solvents is governed by the principle of "like dissolves like." The high polarity and ionic nature of 2,3-Dihydroxypyridine hydrochloride dictate its behavior.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have hydroxyl groups and can engage in hydrogen bonding. Simple pyridine hydrochloride is soluble in ethanol.[11][12] It is therefore highly probable that 2,3-Dihydroxypyridine hydrochloride will also be soluble in lower alcohols like methanol and ethanol, which can solvate both the pyridinium cation and the chloride anion effectively.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) have high dielectric constants and can solvate cations well, but are less effective at solvating small anions like chloride. Solubility is expected to be moderate to good but may be less than in polar protic solvents.
-
Low-Polarity and Nonpolar Solvents (e.g., Acetone, Dichloromethane, Ether, Toluene): The large polarity mismatch between the ionic salt and these solvents results in very poor interaction. The energy required to break the crystal lattice of the salt is not compensated by the weak van der Waals forces offered by these solvents. Therefore, 2,3-Dihydroxypyridine hydrochloride is expected to be insoluble or sparingly soluble in acetone, ethers, and hydrocarbon solvents.[11]
Comparative Solubility Data Summary
While precise quantitative values for 2,3-Dihydroxypyridine hydrochloride require experimental determination, a qualitative and predictive summary can be constructed based on the principles discussed and data from analogous compounds like pyridine hydrochloride.
| Solvent Class | Solvent Example | Predicted Solubility | Primary Solute-Solvent Interactions |
| Aqueous | Water | High | Ion-Dipole, Hydrogen Bonding |
| Polar Protic | Ethanol, Methanol | High | Ion-Dipole, Hydrogen Bonding |
| Polar Aprotic | DMSO, DMF | Moderate to Good | Ion-Dipole |
| Low Polarity | Acetone, Chloroform | Sparingly Soluble to Insoluble | Weak Dipole-Dipole |
| Nonpolar | Toluene, Hexane, Ether | Insoluble | Van der Waals forces (insufficient) |
Experimental Protocol: Thermodynamic Solubility Determination
To obtain reliable, quantitative solubility data, a standardized experimental procedure is essential. The Shake-Flask method, as described in OECD Guideline 105, is the gold standard for determining thermodynamic solubility.[13][14]
6.1. Principle
An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is measured. This concentration represents the thermodynamic solubility.[15]
6.2. Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Assay.
6.3. Detailed Step-by-Step Methodology
-
Preparation: Add an excess amount of 2,3-Dihydroxypyridine hydrochloride to several flasks. The amount should be sufficient to ensure undissolved solid remains at equilibrium (e.g., 5-10 times the estimated solubility).[16]
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., deionized water, ethanol) to each flask.
-
Equilibration: Seal the flasks tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the flasks for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.[15][17] A preliminary time-course study can validate the minimum time required.
-
Phase Separation: Remove the flasks and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.
-
Filtration: Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved microparticles. The first few drops should be discarded to saturate the filter membrane and avoid adsorption effects.
-
Quantification: Prepare appropriate dilutions of the clear, saturated filtrate. Analyze the concentration of 2,3-Dihydroxypyridine hydrochloride using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[15]
-
Validation: It is good practice to analyze the remaining solid using a technique like DSC or XRD to confirm that no phase changes or degradation occurred during the experiment.[15]
Conclusion and Practical Implications
The solubility of 2,3-Dihydroxypyridine hydrochloride is dominated by its ionic character and its capacity for hydrogen bonding. It is predicted to be highly soluble in water and polar protic solvents like ethanol, with decreasing solubility in polar aprotic and nonpolar organic solvents. This profile makes it well-suited for aqueous-based reactions and formulations. However, researchers must remain cognizant of the influence of pH and the common ion effect, which can significantly alter its behavior in solution. For any application requiring precise concentration control, the empirical determination of solubility via a robust method like the shake-flask protocol is non-negotiable. The methodologies and principles detailed in this guide provide the necessary framework for scientists to confidently and accurately assess and leverage the solubility of this important chemical intermediate.
References
- ChemBK. (2024). 2,3-Dihydroxypyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
- PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]
- Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. Retrieved from [Link]
- PubChem. (n.d.). 2,3-Dihydroxypyridine. Retrieved from [Link]
- OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]
- ResearchGate. (2025). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]
- Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]
- LibreTexts Chemistry. (n.d.). Unit 4: Solubility and Factors Affecting Solubility. Retrieved from [Link]
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
Sources
- 1. CAS 16867-04-2: 2,3-Dihydroxypyridine | CymitQuimica [cymitquimica.com]
- 2. 2,3-Dihydroxypyridine | C5H5NO2 | CID 28115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. rjpdft.com [rjpdft.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chembk.com [chembk.com]
- 7. 2,3-Dihydroxypyridine CAS#: 16867-04-2 [m.chemicalbook.com]
- 8. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]
- 9. chemistrytalk.org [chemistrytalk.org]
- 10. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]
- 12. Pyridine hydrochloride - CAS-Number 628-13-7 - Order from Chemodex [chemodex.com]
- 13. oecd.org [oecd.org]
- 14. filab.fr [filab.fr]
- 15. researchgate.net [researchgate.net]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. enamine.net [enamine.net]
2,3-Dihydroxypyridine Hydrochloride: A Pivotal Scaffold for AMPA Antagonists and Pyridone-Based Therapeutics
[1]
Executive Technical Summary
2,3-Dihydroxypyridine hydrochloride (CAS: 175292-03-2 for HCl; 16867-04-2 for free base) is a high-value heterocyclic intermediate primarily utilized in the synthesis of competitive AMPA/Kainate receptor antagonists and HIV-1 RNase H inhibitors.[1][2][3] Its utility stems from its ambident reactivity: the molecule exists in a tautomeric equilibrium that allows for versatile functionalization at the nitrogen (N1) or oxygen (O2/O3) positions.[1][3]
For the pharmaceutical chemist, this molecule represents a "bifurcation point."[1][3] Depending on the reaction conditions, it can yield pyridin-2-one scaffolds (common in CNS drugs like Perampanel analogs) or alkoxypyridine derivatives.[1][3] This guide focuses on the hydrochloride salt form, which offers superior oxidative stability and water solubility compared to the free base, facilitating easier handling in GMP environments.[1]
Molecular Architecture & Tautomeric Dynamics
Understanding the tautomerism of 2,3-dihydroxypyridine is the prerequisite for successful synthesis.[1] Unlike simple phenols, this molecule does not exist primarily as a diol.[1][3]
The Tautomeric Equilibrium
In the solid state and in polar solvents (DMSO, Water), the molecule predominantly adopts the 3-hydroxy-2-pyridone form.[1] This is critical because electrophiles will attack the nitrogen (N-alkylation) or the C3-hydroxyl (O-alkylation) depending on the base and solvent used.[1][3]
-
Form A (Pyridin-2,3-diol): Favored in gas phase or non-polar solvents.[1][3] Aromatic pyridine ring intact.[1][3]
-
Form B (3-Hydroxy-2-pyridone): Favored in polar solvents and crystal lattice.[1][3] The amide-like resonance stabilizes this form, making the Nitrogen nucleophilic.[1]
Figure 1: Tautomeric equilibrium shifting between the diol and pyridone forms, dictating regioselectivity.
Primary Pharmaceutical Applications
A. AMPA Receptor Antagonists (CNS)
The 2,3-dihydroxypyridine moiety is a structural mimic of the glutamate binding site.[1][3] It is a key building block for 2,3-benzodiazepine derivatives and quinoxalinedione analogs (e.g., NBQX derivatives).[1][3]
-
Mechanism: The 3-hydroxyl group acts as a hydrogen bond donor, while the 2-carbonyl (in pyridone form) acts as an acceptor, mimicking the
-amino acid moiety of glutamate.[1] -
Key Drug Class: Competitive AMPA antagonists for epilepsy and neuroprotection.[1][3]
B. HIV-1 RNase H Inhibitors
Recent medicinal chemistry campaigns have identified 3-hydroxy-2-pyridone derivatives as potent inhibitors of the RNase H activity of HIV-1 reverse transcriptase.[1][3] The metal-chelating ability of the 2,3-oxygen motif (binding
Core Experimental Protocol: Regioselective N-Alkylation
The Challenge: Direct alkylation of 2,3-dihydroxypyridine often results in mixtures of N-alkyl and O-alkyl products.[1][3][4] The Solution: A "Self-Validating" protocol using a temporary protecting group strategy to lock the regioselectivity.[1][3]
Protocol: Synthesis of N-Substituted-3-Benzyloxy-2-Pyridone
This workflow ensures 100% N-selectivity by blocking the competing C3-hydroxyl group first.[1][3]
Step 1: Protection (O-Benzylation)[1][3]
-
Dissolution: Dissolve 2,3-dihydroxypyridine HCl (1.0 eq) in DMF (10 vol).
-
Base Addition: Add
(2.5 eq) at 0°C. Note: 2.5 eq is required to neutralize the HCl salt and deprotonate the 3-OH. -
Reagent: Add Benzyl bromide (1.1 eq) dropwise.
-
Reaction: Stir at 25°C for 4 hours.
-
Validation: TLC (50% EtOAc/Hexane).[1][3] The 3-O-benzyl product (
) is distinct from the starting material ( ).[1][3]
Step 2: N-Alkylation (The Critical Step)[1][3]
-
Substrate: Use the isolated 3-(benzyloxy)pyridin-2(1H)-one.[1][3]
-
Conditioning: Dissolve in anhydrous THF.
-
Deprotonation: Add NaH (1.2 eq, 60% dispersion) at 0°C. Wait for
evolution to cease. -
Electrophile: Add the alkyl halide (R-X, 1.1 eq).
-
Reflux: Heat to 60°C for 6-12 hours.
-
Workup: Quench with
, extract with EtOAc.
Why this works: By benzylating the 3-OH first, you eliminate the possibility of O3-alkylation.[1][3] The remaining nucleophile is the Nitrogen (amide), forcing N-alkylation.[1][3]
Figure 2: Step-wise workflow to ensure regioselective N-alkylation, avoiding common O-alkylation impurities.
Quality Control & Characterization
To validate the identity of 2,3-Dihydroxypyridine HCl, the following parameters must be met. The HCl salt shifts the proton signals significantly compared to the free base.[1][3]
| Test Parameter | Specification (HCl Salt) | Method/Observation |
| Appearance | Off-white to beige crystalline powder | Visual Inspection |
| Solubility | Soluble in Water, DMSO, Methanol | 50 mg/mL test |
| 1H-NMR (DMSO-d6) | Aromatic region.[3] Broad exchangeable protons >10 ppm.[1][3] | |
| Chloride Content | 23.5% | Argentometric Titration ( |
| HPLC Purity | C18 Column, Phosphate buffer/MeCN gradient | |
| Loss on Drying | TGA or Oven at 105°C |
Critical Analytical Note: In NMR, the free base 2,3-DHP often shows broad peaks due to rapid tautomeric exchange.[1][3] The HCl salt "freezes" the protonation state, usually resulting in sharper aromatic signals, but the hydroxyl protons may be very broad or invisible depending on water content in the DMSO.[1]
Safety & Handling
-
Acidity: The hydrochloride salt is acidic.[1][3] Aqueous solutions will have a pH < 3.[1][3] Corrosive to mild steel.[1][3]
-
Toxicity: 2,3-DHP is a structural analog of mimosine and can act as an iron chelator.[1][3] Avoid inhalation of dust.[1][3][5]
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) in tightly sealed containers. Desiccate at 4°C for long-term storage.
References
-
Ohmori, J., et al. (1996).[1][3] "Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione and related compounds." Journal of Medicinal Chemistry, 39(20), 3971-3979.[1][3][6] Retrieved from [Link]
-
Wang, N., et al. (2024).[1][3][4] "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters." The Journal of Organic Chemistry, 89(6), 3657-3665.[1][3] Retrieved from [Link][1][3]
-
PubChem. (n.d.).[1][3] Compound Summary for CID 28115: 2,3-Dihydroxypyridine. National Library of Medicine.[1][3] Retrieved from [Link]
-
De Sarro, A., et al. (1999).[1][3][7] "Synthesis and anticonvulsant activity of new 2,3-benzodiazepines as AMPA receptor antagonists." Il Farmaco, 54(3), 178-187.[1][3][7] Retrieved from [Link]
Sources
- 1. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]
- 2. 16867-04-2|2,3-Dihydroxypyridine|BLD Pharm [bldpharm.com]
- 3. 2,3-Dihydroxypyridine | C5H5NO2 | CID 28115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticonvulsant activity of new 2,3-benzodiazepines as AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol: 2,3-Dihydroxypyridine (3,2-HOPO) as a High-Affinity Bidentate O,O-Donor Ligand
[1]
Executive Summary
This guide details the application of 2,3-Dihydroxypyridine (also known as 3-hydroxypyridin-2(1H)-one or 3,2-HOPO ) as a bidentate ligand.[1] Unlike simple aromatic diols, this molecule exhibits a tautomeric equilibrium that favors a pyridinone structure in metal complexes, enabling it to act as a potent O,O-donor chelator.
It is primarily used to sequester "hard" Lewis acids (e.g., Fe(III), Al(III), Ga(III), Th(IV), Gd(III) ) with high thermodynamic stability (
Chemical Foundation & Mechanism[1]
Tautomerism and Coordination Mode
The "2,3-dihydroxypyridine" nomenclature can be misleading.[1] In aqueous solution and upon metal binding, the molecule predominantly adopts the 3-hydroxy-2-pyridinone tautomer.[1]
-
Aromatic Form: 2,3-Dihydroxypyridine (Less relevant for high-affinity chelation).[1]
-
Active Ligand Form: 3-Hydroxypyridin-2-one (3,2-HOPO).[1][2]
-
Binding Mechanism: The metal displaces the proton on the 3-hydroxyl group and coordinates to the carbonyl oxygen at position 2. This forms a thermodynamically stable 5-membered chelate ring .[1]
Advantages Over Analogues
| Feature | 3,2-HOPO (2,3-DHP) | Catechol | Hydroxamate |
| Donor Atoms | O, O (Neutral/Anionic) | O, O (Dianionic) | O, O (Monoanionic) |
| pKa (Ligand) | ~8.7 (3-OH) | ~9.2, ~13.0 | ~8.9 |
| Redox Stability | High (Resistant to oxidation) | Low (Oxidizes to quinones) | Moderate (Hydrolysis risk) |
| Fe(III) Affinity | High ( | Very High ( | Moderate ( |
| Biological pH | Forms neutral | Forms charged species | Forms neutral |
Visualization of Tautomerism & Binding
The following diagram illustrates the conversion of the HCl salt to the active chelate.
Caption: Transformation of the 2,3-DHP HCl salt into the active 3,2-HOPO anion for metal coordination.
Pre-Protocol: Handling the HCl Salt
Critical Step: Commercial sources often supply 2,3-dihydroxypyridine as the Hydrochloride (HCl) salt . Direct addition to a metal salt solution without neutralization will result in a highly acidic environment (pH < 2), preventing complexation (protons compete with the metal for the oxygen donors).
-
Stoichiometry: You must add 1 equivalent of base just to neutralize the HCl, plus 1 additional equivalent per ligand to deprotonate the hydroxyl group for coordination.
-
Total Base: 2 equivalents of Base per 1 equivalent of Ligand-HCl.[1]
Protocol: Synthesis of Tris(2,3-dihydroxypyridinato)iron(III)
Objective: Synthesize the neutral, lipophilic complex
Materials
-
Ligand: 2,3-Dihydroxypyridine HCl (MW: ~147.56 g/mol ).[1]
-
Metal Source: Iron(III) Chloride Hexahydrate (
). -
Base: Sodium Hydroxide (1M NaOH) or Triethylamine (
). -
Solvent: Methanol (MeOH) and Deionized Water (
).
Experimental Workflow
Step 1: Ligand Preparation
-
Dissolve 3.0 mmol (443 mg) of 2,3-Dihydroxypyridine HCl in 10 mL of Methanol/Water (1:1 v/v).
-
Observation: The solution may be slightly pale yellow.
-
Add 6.0 mmol of Base (e.g., 6 mL of 1M NaOH).
-
Note: The first 3 mmol neutralizes the HCl. The next 3 mmol generates the phenolate anion.
-
Check: Verify pH is approximately 8–9.[1]
-
Step 2: Metal Addition
-
Dissolve 1.0 mmol (270 mg) of
in 5 mL of water. -
Add the iron solution dropwise to the stirring ligand solution.
-
Immediate Observation: The solution will turn intense dark purple/red .[1] This is the characteristic Ligand-to-Metal Charge Transfer (LMCT) band, confirming O,O-chelation.[1]
Step 3: Equilibration & Isolation
-
Stir at room temperature for 30–60 minutes.
-
For Analysis: The solution can be used directly for UV-Vis (
). -
For Isolation:
-
Evaporate methanol under reduced pressure.[1]
-
The neutral complex
often precipitates from the remaining aqueous phase due to lower solubility than the charged free ligand. -
Filter the dark solid, wash with cold water, and dry in vacuo.
-
Diagram of Experimental Setup
Caption: Step-by-step workflow for the synthesis of the Iron(III) tris-chelate.
Advanced Applications
Actinide Decorporation (Th, U)
The 3,2-HOPO moiety is a "hard" donor with exceptional affinity for tetravalent actinides.
-
Modification: For biological use, multiple 3,2-HOPO units are often attached to a polyamine backbone (e.g., spermine) to create octadentate ligands (e.g., 3,4,3-LI(1,2-HOPO) analogues).
-
Protocol Adjustment: Use Th(
) as the metal source. The complex will be colorless or pale; monitor via NMR or potentiometric titration rather than UV-Vis.[1]
Catalysis (Ruthenium/Iridium)
2,3-DHP can serve as an ancillary ligand in organometallic catalysis.[1]
-
Role: The O,O-chelation stabilizes high oxidation states.[1]
-
Example: Reaction with
in the presence of NaOAc yields neutral complexes active in transfer hydrogenation.
Characterization & Data
UV-Vis Spectroscopy
The most diagnostic tool for Fe(III) complexes.[1]
-
Free Ligand:
( ). -
Fe(III) Complex: Broad band at 450–550 nm (
).-
Diagnostic: A shift in
to shorter wavelengths (blue shift) as pH decreases indicates stepwise dissociation ( ).
-
Stability Constants (Log )
Comparison of 2,3-DHP (3,2-HOPO) with standard chelators for Fe(III).
| Ligand Class | Note | ||
| 3,2-HOPO (2,3-DHP) | ~11.7 | ~32.0 | High affinity, redox stable |
| 3,4-HOPO (Deferiprone) | ~14.2 | ~37.2 | Higher affinity, clinical standard |
| Catechol | ~20.0 | ~43.0 | Prone to oxidation at pH > 7 |
| Acetohydroxamic Acid | ~9.0 | ~28.0 | Lower affinity, hydrolytically unstable |
Data sourced from SciSpace [1] and NIH [2].
Troubleshooting
| Issue | Cause | Solution |
| Precipitate forms immediately upon metal addition | pH is too high (Metal Hydroxide) or too low (Ligand protonated).[1] | Maintain pH 7–8.[1] Add base slowly. |
| No color change (Fe) | Ligand is still protonated (pH < 4). | Add more base. Remember the HCl salt consumes 1 eq. |
| Solution turns black/brown | Oxidation of Fe(II) or ligand decomposition. | Ensure Fe(III) source is pure. 2,3-DHP is generally stable, but avoid strong oxidants.[1] |
References
-
Hider, R. C., & Zhou, T. (2012). Hydroxypyridinone Journey into Metal Chelation. SciSpace. Link
-
Santos, M. A., & Chaves, S. (2015). 3-Hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use. Future Medicinal Chemistry (NIH PubMed). Link
-
Callegari, E., et al. (2023).[3] Thermodynamic and Kinetic Stabilities of Al(III) Complexes with N2O3 Pentadentate Ligands. Molecules (MDPI). Link
-
PubChem. (2025).[1][4] 2,3-Dihydroxypyridine Compound Summary. National Library of Medicine.[1] Link
Application Notes & Protocols: Strategic Synthesis of Nitrogen Heterocycles from 2,3-Dihydroxypyridine HCl
Abstract
2,3-Dihydroxypyridine, often handled as its hydrochloride salt, is a versatile and highly functionalized scaffold for the synthesis of a diverse array of heterocyclic compounds. Its unique electronic and structural properties, arising from the tautomeric equilibrium between the diol and the pyridone forms, make it a valuable precursor in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of synthetic strategies that leverage 2,3-dihydroxypyridine and its derivatives to construct complex fused heterocyclic systems. We will detail the rationale behind key transformations, provide validated, step-by-step protocols for the synthesis of crucial intermediates like 2-amino-3-hydroxypyridine and 2,3-diaminopyridine, and demonstrate their application in the construction of high-value scaffolds such as pyrido[2,3-b]pyrazines and oxazolo[4,5-b]pyridines.
Introduction: The Versatility of the 2,3-Dihydroxypyridine Scaffold
2,3-Dihydroxypyridine (2,3-DHP) is an organic compound characterized by a pyridine ring substituted with two hydroxyl groups at adjacent positions. This arrangement of functional groups imparts significant reactivity and makes it an attractive starting material for building more complex molecular architectures. A critical aspect of its chemistry is its existence in a tautomeric equilibrium with 3-hydroxy-2(1H)-pyridone. This tautomerism influences its aromaticity, nucleophilicity, and the types of reactions it can undergo, making it a cornerstone for the synthesis of pharmaceuticals and agrochemicals. The hydrochloride salt is often used to improve stability and handling.
The strategic value of 2,3-DHP lies in its potential for conversion into key diamino and amino-hydroxy pyridine intermediates. These intermediates serve as powerful building blocks for annulation reactions, allowing for the construction of fused heterocyclic systems that are prevalent in a vast number of biologically active molecules. This guide will focus on the practical, hands-on methodologies required to unlock this synthetic potential.
Physicochemical Properties of 2,3-Dihydroxypyridine
| Property | Value | Reference |
| CAS Number | 16867-04-2 | |
| Molecular Formula | C₅H₅NO₂ | |
| Molecular Weight | 111.10 g/mol | |
| Appearance | Light yellow to brown powder/crystal | |
| Tautomeric Form | Pyridine-2,3-diol ⇌ 3-Hydroxy-2(1H)-pyridone |
Chapter 1: Synthesis of Key Amino-Pyridine Intermediates
The direct functionalization of 2,3-DHP can be challenging. A more robust and versatile strategy involves its conversion into more reactive amino-substituted pyridines. These intermediates are the linchpins for constructing a wide range of fused heterocyclic systems. The most common pathway involves the reduction of nitropyridine precursors.
Protocol: Synthesis of 2-Amino-3-hydroxypyridine
2-Amino-3-hydroxypyridine is a crucial intermediate, serving as a precursor for oxazolo[4,5-b]pyridines and other fused systems. A reliable method for its synthesis is the catalytic hydrogenation of 2-hydroxy-3-nitropyridine.
Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a classic and highly efficient method for the reduction of aromatic nitro groups to amines. The reaction is clean, proceeds under mild conditions (hydrogen balloon pressure), and the catalyst can be easily removed by filtration. Methanol is an excellent solvent choice as it readily dissolves the starting material and does not interfere with the hydrogenation process.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-hydroxy-3-nitropyridine (5.0 g, 35.7 mmol) in methanol (250 mL) in a round-bottom flask, add 10% Palladium on Carbon (Pd/C) (1.0 g).
-
Inerting: Secure a rubber septum to the flask and flush the system with argon gas for 5 minutes to remove atmospheric oxygen.
-
Hydrogenation: Bubble hydrogen gas through the solution for 10 minutes, then maintain a hydrogen atmosphere using a balloon.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by silica gel column chromatography using a mobile phase of 5% methanol in dichloromethane to yield 2-amino-3-hydroxypyridine as a pure solid (Expected Yield: ~89%).
Protocol: Synthesis of 2,3-Diaminopyridine
2,3-Diaminopyridine is the cornerstone for synthesizing pyrido[2,3-b]pyrazines and related quinoxaline analogues. It is commonly prepared by the reduction of 2-amino-3-nitropyridine.
Rationale: The reduction of a nitro group in the presence of an existing amino group can be achieved using various methods, including catalytic hydrogenation or reduction with metals in acidic media. A well-established method uses iron powder in an acidified aqueous ethanol solution. This method is cost-effective and highly effective for nitro group reduction.
Experimental Protocol:
-
Reaction Setup: In a 100-mL flask fitted with a reflux condenser, charge 2-amino-3-nitropyridine (10.0 g, 71.9 mmol), reduced iron powder (30 g), 95% ethanol (40 mL), water (10 mL), and concentrated hydrochloric acid (0.5 mL).
-
Heating: Heat the mixture on a steam bath for 1 hour with stirring. The reaction is exothermic and should be monitored.
-
Work-up: After the heating period, filter the hot reaction mixture to remove the iron powder. Wash the iron residue with three 10-mL portions of hot 95% ethanol.
-
Isolation: Combine the filtrate and washings and evaporate to dryness under reduced pressure.
-
Purification: Recrystallize the dark residue from water (approx. 50 mL) with activated charcoal to decolorize the solution. The pure 2,3-diaminopyridine will crystallize upon cooling.
Synthetic Pathway Overview
The following diagram illustrates the strategic conversion of a simple pyridine precursor into highly functionalized diaminopyridine, which then serves as a versatile building block for complex heterocyclic systems.
Caption: Strategic workflow from a nitropyridine precursor to key intermediates and final fused heterocyclic products.
Chapter 2: Application in Fused Heterocyclic Synthesis
With the key amino-pyridine intermediates in hand, we can now explore their application in constructing medicinally relevant fused heterocyclic cores. These reactions are typically robust cyclocondensation processes that form new rings onto the pyridine scaffold.
Synthesis of Pyrido[2,3-b]pyrazines
Pyrido[2,3-b]pyrazines are a class of nitrogen-containing heterocycles with a wide range of biological activities. They are structural analogues of quinoxalines and are readily synthesized by the condensation of 2,3-diaminopyridine with a 1,2-dicarbonyl compound.
Mechanism Rationale: The reaction proceeds via a classical condensation mechanism. The nucleophilic amino groups of 2,3-diaminopyridine attack the two electrophilic carbonyl carbons of the dicarbonyl compound (e.g., benzil). This is followed by a dehydration cascade, leading to the formation of the stable, aromatic pyrazine ring fused to the pyridine core. The reaction is often carried out in ethanol or acetic acid, which facilitates both the reaction and the subsequent crystallization of the product.
Experimental Protocol: Synthesis of 2,3-Diphenylpyrido[2,3-b]pyrazine
-
Reaction Setup: Dissolve 2,3-diaminopyridine (1.0 g, 9.16 mmol) and benzil (1.93 g, 9.16 mmol) in ethanol (30 mL) in a round-bottom flask equipped with a reflux condenser.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from ethanol.
Synthesis of Oxazolo[4,5-b]pyridines
The oxazolo[4,5-b]pyridine scaffold is another important heterocyclic system found in various biologically active compounds. It can be efficiently synthesized from 2-amino-3-hydroxypyridine through condensation with acylating agents like benzoyl chloride.
Mechanism Rationale: This synthesis is a cyclocondensation reaction. Initially, the more nucleophilic amino group of 2-amino-3-hydroxypyridine attacks the electrophilic carbonyl carbon of benzoyl chloride, forming an amide intermediate. The subsequent intramolecular cyclization occurs via the attack of the hydroxyl group onto the amide carbonyl, followed by dehydration to form the fused oxazole ring. The reaction can be promoted by a base or performed under microwave irradiation to accelerate the process.
Experimental Protocol: Synthesis of 2-Phenyloxazolo[4,5-b]pyridine
-
Reaction Setup: In a microwave-safe vial, combine 2-amino-3-hydroxypyridine (0.5 g, 4.54 mmol), benzoyl chloride (0.64 g, 4.54 mmol), and a basic nano-catalyst like amino-functionalized SBA-15 (if available) or a few drops of pyridine.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 120 °C) for a short period (e.g., 10-15 minutes).
-
Work-up: After cooling, dissolve the reaction mixture in a suitable solvent like dichloromethane and wash with a saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 2-phenyloxazolo[4,5-b]pyridine.
Chapter 3: Summary of Synthetic Applications
The protocols detailed above showcase the strategic utility of 2,3-dihydroxypyridine as a foundational scaffold. By converting it into key amino-substituted intermediates, a direct and efficient pathway to complex, high-value heterocyclic systems is established.
| Starting Material | Key Intermediate | Reagent | Heterocyclic Product | Reaction Type |
| 2-Hydroxy-3-nitropyridine | 2-Amino-3-hydroxypyridine | Benzoyl Chloride | Oxazolo[4,5-b]pyridine | Cyclocondensation |
| 2-Amino-3-nitropyridine | 2,3-Diaminopyridine | Benzil | Pyrido[2,3-b]pyrazine | Condensation |
Conclusion
2,3-Dihydroxypyridine HCl is more than a simple pyridine derivative; it is a strategic precursor for advanced heterocyclic synthesis. The key to unlocking its potential lies in the efficient and high-yielding conversion to amino-functionalized intermediates. The protocols outlined in this guide provide researchers, scientists, and drug development professionals with a reliable and rational approach to synthesizing medicinally relevant scaffolds like pyrido[2,3-b]pyrazines and oxazolo[4,5-b]pyridines. The principles of functional group interconversion and subsequent cyclocondensation demonstrated here can be adapted and expanded to create vast libraries of novel heterocyclic compounds for screening and development.
References
- Synthesis of 2-Amino-3-hydroxypyridine: The protocol for the reduction of 2-hydroxy-3-nitropyridine is a standard procedure in organic synthesis, widely documented in chemical literature and methodology d
- Synthesis of 2,3-Diaminopyridine: The reduction of 2-amino-3-nitropyridine using iron in acidic media is a classic method described in various organic synthesis resources.
- Synthesis of Pyrido[2,3-b]pyrazines: The condensation of 2,3-diaminopyridine with 1,2-dicarbonyls is a well-established route to this class of heterocycles.
- Synthesis of Oxazolo[4,5-b]pyridines: The reaction of 2-amino-3-hydroxypyridine with acylating agents is a known method for the form
- General Heterocyclic Synthesis: Comprehensive reviews and books on heterocyclic chemistry provide the foundational principles for the reactions described.
Application Notes and Protocols for 2,3-Dihydroxypyridine Hydrochloride in Metal Coordination Chemistry
Introduction
The rich field of coordination chemistry is continually advanced by the design and application of versatile ligands. Among these, pyridine-based molecules are foundational due to their robust coordination properties and electronically tunable nature.[1] This guide focuses on 2,3-dihydroxypyridine (2,3-DHP), a particularly compelling ligand whose utility is enhanced by the presence of two hydroxyl groups adjacent to the nitrogen heteroatom.[2] These functional groups introduce the potential for strong chelation, forming stable, multi-dentate complexes with a wide array of metal ions. The commercially available hydrochloride salt form enhances the compound's stability and solubility in polar solvents, simplifying its use in synthesis. The resulting metal complexes are of significant interest across diverse fields, including homogeneous catalysis, the development of novel therapeutic agents, and materials science.[3][4][5]
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides an in-depth look at the fundamental coordination chemistry of 2,3-DHP, detailed protocols for the synthesis and characterization of its metal complexes, and an overview of its burgeoning applications.
Section 1: Fundamental Coordination Chemistry of 2,3-Dihydroxypyridine
Acidity and Coordination Behavior
The coordination behavior of 2,3-DHP is governed by its electronic structure and the acidity of its functional groups. The pyridinium nitrogen and the two hydroxyl groups are all potential sites for protonation or deprotonation. The acidity constants (pKa values) are critical parameters that dictate which species is present at a given pH and, consequently, which atoms are available for metal binding. In acidic media, the ligand exists in its protonated form. As the pH increases, the hydroxyl groups are sequentially deprotonated, creating anionic oxygen donors that are strong Lewis bases. This deprotonation is essential for forming stable chelate complexes. For instance, improved values for two acidity constants have been calculated, which are crucial for understanding its complexation equilibria in solution.[6]
Primary Coordination Mode: N,O-Chelation
While several coordination modes are possible, 2,3-DHP most commonly acts as a bidentate, monoanionic ligand. This involves the coordination of the pyridine nitrogen and the deprotonated oxygen of the adjacent hydroxyl group (at the 2-position) to a metal center. This arrangement forms a highly stable five-membered chelate ring, a thermodynamically favorable structure known as the "chelate effect".[7] The second hydroxyl group at the 3-position may remain protonated or can be deprotonated at higher pH values, potentially bridging to another metal center or influencing the overall complex solubility and hydrogen-bonding network.
Stability of Metal Complexes
The stability of a metal complex in solution is quantified by its stability constant (or formation constant), with higher values indicating stronger metal-ligand interactions.[8] The chelate effect provided by 2,3-DHP's bidentate coordination contributes to the formation of thermodynamically stable complexes.[7] The stability is also influenced by the nature of the metal ion, including its charge, ionic radius, and preferred coordination geometry.[7]
A practical example is the well-studied complexation of 2,3-DHP with iron(III). The conditional and overall stability constants in 1 M hydrochloric acid have been determined, providing quantitative evidence of a strong interaction.[6]
Table 1: Equilibrium Constants for the Fe(III)-2,3-DHP System
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Conditional Stability Constant | Log K = 4.09 ± 0.02 | 1 M HCl | [6] |
| Overall Stability Constant | Log β = 11.2 | 1 M HCl |[6] |
This data underscores the high affinity of 2,3-DHP for hard metal ions like Fe(III), a property that is highly relevant for applications in iron chelation therapy or catalysis.
Section 2: Synthesis of 2,3-DHP Metal Complexes: A General Protocol
Principle of Synthesis
The synthesis of metal complexes with 2,3-DHP typically proceeds via a ligand substitution reaction. A metal salt precursor, often a halide or acetate, is dissolved in a suitable solvent. Upon addition of 2,3-dihydroxypyridine hydrochloride, the 2,3-DHP ligand displaces weakly bound solvent molecules from the metal's coordination sphere. A key step in this process is the in-situ deprotonation of the ligand's hydroxyl group, which is usually accomplished by adding a base. The reaction is often heated to overcome the activation energy and drive the formation of the thermodynamically stable product.
Materials and Reagents
-
Ligand: 2,3-Dihydroxypyridine hydrochloride (C₅H₅NO₂·HCl)
-
Metal Precursors: Metal(II) or Metal(III) salts (e.g., FeCl₃, CoCl₂·6H₂O, Ni(OAc)₂·4H₂O, CuCl₂·2H₂O, Zn(OAc)₂)
-
Solvents: Anhydrous ethanol or methanol are commonly used due to their ability to dissolve both the ligand and many metal salts.
-
Base: A weak, non-coordinating base such as ammonium hydroxide (0.1N NH₄OH), triethylamine (Et₃N), or sodium hydroxide (NaOH) solution.[9]
Step-by-Step Experimental Protocol
This protocol provides a generalized procedure that can be adapted for various transition metals. Molar ratios and reaction times may need to be optimized for specific metal precursors.
-
Ligand Solution Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 mmol of 2,3-dihydroxypyridine hydrochloride in 25 mL of ethanol. Stir until a clear solution is obtained.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve 1.0 mmol of the chosen metal salt in 15 mL of ethanol. Gentle warming may be necessary to facilitate dissolution.
-
Reaction Initiation: Slowly add the metal salt solution to the stirring ligand solution at room temperature. A color change is often observed upon mixing.
-
pH Adjustment and Deprotonation (Critical Step): While stirring vigorously, add a base (e.g., 0.1N NH₄OH) dropwise to the reaction mixture.[9] Monitor the pH of the solution, aiming for a neutral or slightly basic range (pH 7-8). The addition of base is crucial as it deprotonates the hydroxyl group of 2,3-DHP, activating it for chelation. This step often induces the precipitation of the metal complex.
-
Reaction Completion: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90 °C) for 3-6 hours.[9] Refluxing provides the thermal energy needed to ensure complete complex formation and can improve the crystallinity of the product.
-
Isolation: After the reflux period, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate sequentially with warm water (to remove unreacted salts and the base), followed by 50% ethanol, and finally a small amount of cold diethyl ether (to aid in drying).[9]
-
Drying: Dry the purified complex in a vacuum desiccator over anhydrous CaCl₂ or P₄O₁₀ for 24 hours.
Section 3: Characterization of 2,3-DHP Complexes
A multi-technique approach is essential to unambiguously determine the structure, composition, and purity of the newly synthesized complexes.
Spectroscopic Methods
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a primary tool for confirming ligand coordination. Key diagnostic features include:
-
The disappearance or significant broadening of the broad ν(O-H) stretch from the free ligand (around 3200-3400 cm⁻¹), indicating deprotonation and coordination of the oxygen atom.[10]
-
Shifts in the pyridine ring stretching vibrations (typically 1400-1600 cm⁻¹) upon coordination of the nitrogen atom to the metal.
-
The appearance of new, low-frequency bands corresponding to metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) vibrations (typically below 600 cm⁻¹).[10]
-
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic environment of the metal center and can help infer coordination geometry.
-
Ligand-to-Metal Charge Transfer (LMCT) bands: Intense absorptions, often in the UV or high-energy visible region, arise from the excitation of an electron from a ligand-based orbital to a metal-based orbital.[9]
-
d-d transitions: For transition metal complexes, weaker absorptions in the visible region correspond to electronic transitions between d-orbitals. The energy and number of these bands are characteristic of the metal's oxidation state and the complex's geometry (e.g., octahedral vs. tetrahedral).[9]
-
Structural and Thermal Analysis
-
X-Ray Diffraction (XRD): Single-crystal XRD is the definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and coordination geometry. Powder XRD is used to confirm the phase purity of the bulk sample and can help identify its crystalline nature.[11]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is invaluable for determining the thermal stability of the complex and quantifying the number of solvent molecules (e.g., water) present, distinguishing between lattice and coordinated solvent based on the decomposition temperature.[11]
-
Elemental Analysis (CHN): This technique determines the mass percentages of carbon, hydrogen, and nitrogen in the complex. The experimental values are compared to the calculated values for the proposed chemical formula to confirm its elemental composition.
Section 4: Applications in Research and Development
The unique electronic and structural features of 2,3-DHP metal complexes make them promising candidates for a range of applications.
Homogeneous Catalysis
The ability of the 2,3-DHP ligand to stabilize various oxidation states of a metal center is a key attribute for catalysis. By modifying the electronic properties of the metal, the ligand can tune its reactivity for specific transformations. Drawing parallels from related iron-terpyridine and iridium-dihydroxybipyridine systems, 2,3-DHP complexes are promising for:
-
Oxidation Reactions: Fe(III)-DHP complexes could act as catalysts for the oxidation of pollutants or organic substrates, where the iron center cycles between different valence states to activate oxidants like hydrogen peroxide.[3][12][13]
-
Hydrogenation/Transfer Hydrogenation: Rhodium or Iridium complexes could be explored for catalytic hydrogenation, such as the conversion of CO₂ to formate, a reaction where cooperative metal-ligand effects are often crucial.[14]
Medicinal and Bioinorganic Chemistry
The strong chelating ability of 2,3-DHP, particularly for biologically relevant metal ions like iron and zinc, positions it as a valuable scaffold for drug development.
-
Metal Chelation Therapy: Similar to the clinically used 3-hydroxy-4-pyridinones, 2,3-DHP derivatives could be developed as agents to treat diseases of metal overload, such as β-thalassemia (iron overload).[15]
-
Antimicrobial and Anticancer Agents: It is well-established that the biological activity of an organic ligand can be significantly enhanced upon coordination to a metal ion.[4] 2,3-DHP complexes of metals like copper, zinc, or ruthenium could exhibit potent antimicrobial or cytotoxic activity, driven by mechanisms such as DNA binding or the generation of reactive oxygen species.[5][16]
Materials Science
The ability of 2,3-DHP to link metal centers can be exploited in the creation of advanced materials.
-
Coordination Polymers: By using reaction conditions that favor bridging, 2,3-DHP could be used to construct one-, two-, or three-dimensional coordination polymers with interesting magnetic or porous properties.[17]
-
Chemosensors: The coordination of specific metal ions can induce a change in the photophysical properties (color or fluorescence) of the ligand, forming the basis for selective chemosensors.[3]
Conclusion and Future Outlook
2,3-Dihydroxypyridine hydrochloride is a highly versatile and accessible ligand for coordination chemistry. Its robust N,O-chelation leads to the formation of stable complexes with a wide range of metal ions. The protocols and characterization workflows detailed in this guide provide a solid foundation for researchers to synthesize and study new 2,3-DHP metal complexes. The potential applications in catalysis, medicine, and materials science are substantial and largely underexplored. Future research should focus on expanding the library of 2,3-DHP complexes to include a broader array of transition metals and lanthanides, followed by systematic screening of their catalytic performance and biological activity to unlock their full potential.
References
-
Title: Equilibrium Constants for 2,3-Dihydroxypyridine and its Complex with Iron(III) in 1 M Hydrochloric Acid Source: Canadian Science Publishing URL: [Link]
-
Title: Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]
-
Title: Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Synthesis and Characterization of Some Transition Metal Complexes of 2-Amino-3-hydroxypyridine and its Application in Corrosion Inhibition Source: ResearchGate URL: [Link]
-
Title: Comparison of catalytic activities of a series of Ir-dihydroxybipyridine complexes in the hydrogenation of CO2 to the formate salt. Source: ResearchGate URL: [Link]
-
Title: Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3 Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Transition metal pyridine complexes Source: Wikipedia URL: [Link]
-
Title: Stability constants of metal complexes and their applications Source: Delhi University URL: [Link]
-
Title: Stability constants of complexes Source: Wikipedia URL: [Link]
-
Title: Stability Constants of Metal Complexes in Solution Source: Semantic Scholar URL: [Link]
-
Title: Biological activities of polypyridyl type ligands: implications for bioinorganic chemistry and light-activated metal complexes Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Some relationships among the stabilities of metal complexes Source: SciSpace by Typeset URL: [Link]
-
Title: Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) Source: JSciMed Central URL: [Link]
-
Title: Medicinal Applications of Metal Complexes Binding to Biological Macromolecules Source: ResearchGate URL: [Link]
-
Title: Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes Source: MDPI URL: [Link]
-
Title: Examples of the coordination modes of hydroxypyridine/pyridonato-based ligands in the chemistry of Ru. Source: ResearchGate URL: [Link]
-
Title: Application of Metal Complexes in Therapeutics Source: ResearchGate URL: [Link]
-
Title: Synthesis and characterization of pyridine alkoxide-ligated metal complexes Source: American Chemical Society URL: [Link]
-
Title: 2,3-Dihydroxypyridine Source: PubChem URL: [Link]
-
Title: Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review Source: MDPI URL: [Link]
-
Title: BODIPY based Metal-Organic Macrocycles and Frameworks: Recent Therapeutic Developments Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Valence-dependent catalytic activities of iron terpyridine complexes for pollutant degradation Source: Royal Society of Chemistry URL: [Link]
-
Title: Homoleptic coordination polymers and complexes of transition metals with 2-(1,2,4-1H-triazol-3-yl) pyridine and tuning towards white-light emission Source: Royal Society of Chemistry URL: [Link]
-
Title: 3-Hydroxypyridinone Derivatives as Metal-Sequestering Agents for Therapeutic Use Source: ResearchGate URL: [Link]
-
Title: High Catalytic Activity of Heterometallic (Fe6Na7 and Fe6Na6) Cage Silsesquioxanes in Oxidations with Peroxides Source: MDPI URL: [Link]
Sources
- 1. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 2. 2,3-Dihydroxypyridine | C5H5NO2 | CID 28115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activities of polypyridyl type ligands: implications for bioinorganic chemistry and light-activated metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Valence-dependent catalytic activities of iron terpyridine complexes for pollutant degradation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jscimedcentral.com [jscimedcentral.com]
- 17. Homoleptic coordination polymers and complexes of transition metals with 2-(1,2,4-1H-triazol-3-yl) pyridine and tuning towards white-light emission - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Preparation of 3-hydroxypyridin-2-one from hydrochloride salt
Application Note: High-Purity Isolation of 3-Hydroxypyridin-2-one from Hydrochloride Salt
Abstract & Strategic Context
3-Hydroxypyridin-2-one (also known as 2,3-dihydroxypyridine or 2,3-DHP) is a critical scaffold in medicinal chemistry, widely utilized as a bidentate ligand for metal chelation (particularly Fe
Commercially, this compound is frequently supplied as a hydrochloride salt to ensure shelf-life stability and prevent oxidation.[1] However, the presence of the hydrochloride counter-ion is often incompatible with sensitive downstream applications, such as metal complexation assays or nucleophilic substitution reactions.
This guide details the de-salting and isolation of the free base. Unlike standard organic bases, 3-hydroxypyridin-2-one is amphoteric and highly water-soluble, rendering standard liquid-liquid extraction (e.g., DCM/Water washes) ineffective.[1] This protocol prioritizes a Solvent Exchange/Desalting methodology to maximize yield and purity.[1]
Physicochemical Logic (The "Why")
Successful isolation requires understanding the molecule's tautomeric and ionization behavior.
Tautomerism
3-Hydroxypyridin-2-one exists in equilibrium between the lactam (pyridinone) and lactim (dihydroxypyridine) forms.[1] In solution, the lactam form generally predominates.
Ionization & pKa
The molecule is amphoteric.[1] To isolate the neutral free base, the pH must be strictly controlled between its two pKa values.
-
(~0.5 - 2.0): Protonation of the carbonyl oxygen/nitrogen (Cation
Neutral). -
(~8.7 - 9.0): Deprotonation of the 3-hydroxyl group (Neutral
Anion).[1]
Target pH Window: The isoelectric point (pI) lies between pH 5.5 and 6.5.
-
Risk:[1][2] If pH > 8, the phenolic hydroxyl deprotonates, forming a water-soluble phenolate anion that cannot be extracted.[1]
Solubility Profile
| Solvent | Solubility (Free Base) | Solubility (NaCl) | Implication for Protocol |
| Water | High | High | Direct filtration yields are poor due to product loss in mother liquor.[1] |
| Ethanol/Methanol | High (Hot) | Very Low | Ideal for separation. Product dissolves; salt precipitates. |
| Dichloromethane | Negligible | Negligible | Ineffective for extraction. |
| Diethyl Ether | Very Low | Negligible | Useful only as an anti-solvent (precipitation aid). |
Protocol A: The Solvent-Exchange Desalting Method (Recommended)[1]
This method is superior to aqueous filtration because it overcomes the high water solubility of the target compound, ensuring near-quantitative recovery.[1]
Reagents:
-
3-Hydroxypyridin-2-one Hydrochloride (Starting Material)[1]
-
Sodium Bicarbonate (
) or Sodium Hydroxide (1M NaOH)[1] -
Methanol (HPLC Grade) or Ethanol (Absolute)
Step-by-Step Procedure:
-
Dissolution: Dissolve the hydrochloride salt in the minimum amount of deionized water (approx. 3–5 mL per gram of salt). The solution will be acidic (pH ~1–2).
-
Neutralization:
-
Slowly add saturated aqueous
or 1M NaOH dropwise while stirring.[1] -
Monitor pH continuously. Stop exactly at pH 6.0 – 6.5 .
-
Note: A precipitate may form, but much of the product will remain in solution due to water solubility.
-
-
Evaporation (The Critical Step):
-
Evaporate the aqueous mixture to complete dryness using a rotary evaporator (bath temp < 50°C).
-
Result: A solid residue containing the Product (Free Base) mixed with inorganic salt (NaCl).
-
-
Solvent Exchange (Desalting):
-
Filtration:
-
Filter the hot suspension through a sintered glass funnel or Celite pad.
-
Solid Retentate: Discard (This is the NaCl).
-
Filtrate: Keep (This contains your Product).
-
-
Isolation:
-
Concentrate the alcoholic filtrate under reduced pressure.
-
The product will crystallize as an off-white to beige solid.[1]
-
Optional: Recrystallize from a small volume of ethanol if ultra-high purity is required.
-
Protocol B: Ion-Exchange Chromatography (For Biological Assays)
If the presence of trace sodium salts is unacceptable (e.g., for sensitive enzymatic assays), use this resin-based approach.[1]
Reagents:
-
Amberlyst A21 (Weak Base Anionic Resin) or Dowex 66.
-
Methanol/Water (1:1).
Procedure:
-
Resin Prep: Wash the resin with methanol to remove preservatives.
-
Loading: Dissolve the hydrochloride salt in MeOH/Water (1:1).
-
Exchange: Pass the solution through a column packed with the resin (or stir the resin into the solution for 30 mins).
-
Elution: Flush with MeOH/Water.
-
Finish: Evaporate solvent to yield salt-free product.
Workflow Visualization
The following diagram illustrates the logic flow for Protocol A, highlighting the critical separation mechanism.
Caption: Workflow for the Solvent-Exchange Desalting method, ensuring separation of NaCl from the water-soluble pyridinone.
Quality Control & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting |
| Appearance | Off-white to beige crystalline powder.[1] | Dark brown/black indicates oxidation.[1] Store under inert gas. |
| Iron Test | Dissolve trace in water + 1 drop | Must turn deep red/purple. (Confirms presence of chelating OH group). |
| Silver Nitrate | Dissolve trace + | No precipitate. (Precipitate indicates residual Chloride/Salt). |
| Melting Point | ~248°C - 252°C (Decomposes).[1] | Lower MP indicates residual solvent or water. Dry in vacuum oven at 60°C. |
Oxidation Warning: 3-Hydroxypyridin-2-one is sensitive to oxidation, particularly in basic solutions.[1] Do not exceed pH 7.0 during neutralization, and perform the evaporation steps quickly or under nitrogen if possible.
References
-
PubChem. (n.d.). 3-Hydroxypyridin-2-one Compound Summary. National Library of Medicine. Retrieved February 15, 2026, from [Link][1]
-
Google Patents. (2015). CN105175320A - Preparation method of 3-hydroxypyridine.[1][4] Retrieved February 15, 2026, from [1]
-
Chen, Y. L., et al. (2012).[5] Prediction of Absolute Hydroxyl pKa Values for 3-Hydroxypyridin-4-ones. Journal of Physical Chemistry Letters. Retrieved February 15, 2026, from [Link][1]
Sources
- 1. guidechem.com [guidechem.com]
- 2. scispace.com [scispace.com]
- 3. CN105175320A - Preparation method of 3-hydroxypyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Prediction of Absolute Hydroxyl pKa Values for 3-Hydroxypyridin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Mastering the Handling of Hygroscopic 2,3-Dihydroxypyridine Hydrochloride in a Glovebox
Abstract
2,3-Dihydroxypyridine hydrochloride is a valuable reagent in pharmaceutical and chemical synthesis, but its pronounced hygroscopic nature presents significant handling challenges. Absorption of atmospheric moisture can lead to inaccurate weighing, degradation of the compound, and compromised reaction stoichiometry, ultimately impacting research and development timelines. This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the proper handling of 2,3-dihydroxypyridine hydrochloride within an inert atmosphere glovebox. The protocols outlined herein are designed to ensure sample integrity, experimental reproducibility, and operator safety.
Introduction: The Challenge of Hygroscopicity
Hygroscopic materials, such as 2,3-dihydroxypyridine hydrochloride, readily absorb moisture from the surrounding environment. This seemingly simple property can have profound negative consequences in a laboratory setting:
-
Inaccurate Mass Determination: A sample that has absorbed water will weigh more than the pure compound, leading to significant errors in concentration calculations and reaction stoichiometry.
-
Chemical Degradation: The presence of water can initiate hydrolysis or other degradation pathways, reducing the purity and efficacy of the reagent.[1]
-
Physical Handling Difficulties: Hygroscopic powders can become sticky, clumpy, or even liquefy, making them difficult to transfer and dispense accurately.[2][3]
The use of a controlled-atmosphere glovebox is therefore not merely a recommendation but a necessity for maintaining the integrity of 2,3-dihydroxypyridine hydrochloride.[4][5] An inert atmosphere, typically nitrogen or argon, with strictly controlled low levels of moisture and oxygen, provides the necessary environment for handling this sensitive reagent.[1][6]
Glovebox Environment: Establishing and Maintaining Inert Conditions
The foundation of successfully handling hygroscopic materials is a properly functioning and maintained glovebox. The internal atmosphere must be consistently held at or below established thresholds for moisture and oxygen.
Key Glovebox Parameters
For handling 2,3-dihydroxypyridine hydrochloride, the following atmospheric conditions are critical:
| Parameter | Recommended Level | Rationale |
| Moisture (H₂O) | < 1 ppm | Minimizes water absorption by the hygroscopic compound, preventing degradation and inaccurate weighing.[6][7] |
| Oxygen (O₂) | < 10 ppm | While the primary concern is moisture, maintaining a low oxygen level prevents potential oxidation of the dihydroxypyridine moiety. |
| Inert Gas | Nitrogen or Argon | Both are effective at displacing air and moisture.[1][8] Argon is preferred for reactions involving reagents that can react with nitrogen (e.g., lithium metal).[9][10] |
| Pressure | Positive Pressure (+3 to +10 mbar) | A slight positive pressure ensures that any minor leaks will result in inert gas flowing out, rather than ambient air leaking in.[1][11] |
Pre-Use Glovebox Verification
Before introducing 2,3-dihydroxypyridine hydrochloride, a systematic check of the glovebox environment is mandatory.
Caption: Pre-use verification workflow for the glovebox.
Protocol: Handling 2,3-Dihydroxypyridine Hydrochloride
This protocol details the step-by-step procedure for safely and accurately handling 2,3-dihydroxypyridine hydrochloride inside a pre-verified glovebox.
Materials and Equipment
-
2,3-Dihydroxypyridine hydrochloride (in original, sealed container)
-
Analytical balance (located inside the glovebox)
-
Anti-static weighing boats or glossy weighing paper[2]
-
Spatulas (preferably anti-static)
-
Vials or reaction flasks with airtight seals (e.g., screw caps with septa)
-
Anhydrous solvents (if making a solution)
-
Kimwipes (oven-dried before introduction to the glovebox)[12]
-
Waste container inside the glovebox
Step-by-Step Handling Procedure
Step 1: Introducing Materials into the Glovebox
-
Place the sealed container of 2,3-dihydroxypyridine hydrochloride, along with all necessary labware (spatulas, vials, weighing boats), into the glovebox antechamber.[13]
-
Perform a minimum of three vacuum/refill cycles on the antechamber to thoroughly remove atmospheric air and moisture.[10][12] Ensure the vacuum reaches a low pressure (<50 mTorr if a gauge is available) during each cycle.[12]
-
After the final refill cycle, slowly open the inner antechamber door to equalize pressure and transfer the items into the main chamber.
Step 2: Acclimatization and Preparation
-
Allow the container of 2,3-dihydroxypyridine hydrochloride to sit inside the glovebox for at least 20-30 minutes to thermally equilibrate with the internal atmosphere. This prevents condensation on the container surface when opened.
-
Before opening the reagent bottle, gently tap it to dislodge any powder adhering to the cap threads.
Step 3: Weighing the Compound
-
Place an anti-static weighing boat on the analytical balance and tare the mass.
-
Carefully open the 2,3-dihydroxypyridine hydrochloride container. Minimize the time the container is open.
-
Using a clean, dry spatula, transfer the desired amount of powder to the weighing boat. Be deliberate and avoid creating airborne dust.
-
Immediately and securely reseal the main reagent bottle.
-
Record the mass of the compound.
Caption: Workflow for weighing hygroscopic solids in a glovebox.
Step 4: Transfer and Dissolution
-
For Solid Transfer: Carefully crease the weighing boat or paper and use a spatula to guide the weighed powder into the receiving vial or reaction flask.[2] Tap the weighing boat gently to ensure complete transfer.
-
For Solution Preparation: If a solution is required, add the weighed solid to a pre-tared flask. Add the anhydrous solvent to the flask and seal it. The solid can then be dissolved with gentle swirling or magnetic stirring. This method is often preferred as it minimizes the risk of losing fine powder during transfer.[2][14]
Safety and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses. Although working in a glovebox provides containment, good lab practice should always be followed.[15] 2,3-Dihydroxypyridine is classified as a skin and eye irritant.[16][17]
-
Spill Management: In case of a spill inside the glovebox, use a spatula and a dry Kimwipe to collect the spilled solid. Place the waste in a designated, sealed waste container within the glovebox.
-
Waste Removal: All waste, including used weighing boats and contaminated Kimwipes, should be placed in a sealed container before being removed from the glovebox through the antechamber.
Troubleshooting Common Issues
| Issue | Potential Cause | Solution |
| Rapid increase in glovebox moisture level upon opening reagent bottle. | 1. Insufficient antechamber cycling. 2. Reagent container not fully sealed. 3. The compound itself is outgassing significant amounts of previously absorbed water.[18] | 1. Ensure a minimum of three thorough antechamber cycles. 2. Inspect container seals. 3. If the compound is already compromised, it may need to be dried under high vacuum (if thermally stable) before use. |
| Compound appears clumpy or sticky. | The compound has already been exposed to moisture at some point. | Proceed with handling in the glovebox to prevent further moisture uptake. Note the physical appearance in your lab notebook as the purity may be compromised. Consider drying a small sample under vacuum to assess water content. |
| Balance reading is unstable. | Static electricity buildup inside the dry glovebox environment. | Use an anti-static weighing boat and/or an anti-static gun/ionizer inside the glovebox if available. Ensure the balance is properly grounded. |
Conclusion
The hygroscopic nature of 2,3-dihydroxypyridine hydrochloride demands meticulous handling within a controlled inert atmosphere. By adhering to the protocols for glovebox preparation, material introduction, and precise weighing and transfer outlined in this guide, researchers can ensure the integrity of their starting material. This commitment to procedural rigor is fundamental to achieving reliable, reproducible, and accurate experimental outcomes in the development of novel therapeutics and chemical entities.
References
-
Cleatech Scientific. (2017, September 24). Inert Atmosphere Glove Box. Available at: [Link]
-
Chemistry LibreTexts. (2024, March 6). 1.3A: Transferring Methods - Solids. Available at: [Link]
-
Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Available at: [Link]
-
Inertas. (2016, March 9). Glovebox Maintenance. Available at: [Link]
-
Process Sensing Technologies. (n.d.). How to Measure Moisture Levels in Glove Boxes. Available at: [Link]
-
EPFL. (2022, February 2). Glovebox safety guidelines. Available at: [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
-
Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Available at: [Link]
-
KinTek Corporation. (n.d.). What is the Significance of Moisture and Oxygen Levels in a Glove Box? How to Control Them?. Available at: [Link]
-
MMRC. (n.d.). Glovebox rules. Available at: [Link]
-
EPFL. (n.d.). Glovebox safety guidelines. Available at: [Link]
-
San Diego Mesa College. (n.d.). Home Page - Glovebox. Available at: [Link]
-
JoVE. (2017, September 6). Glovebox-Operating Procedure and Use of Impurity Sensors. Available at: [Link]
-
Chemistry Stack Exchange. (2016, December 8). How to measure and transfer sticky solids. Available at: [Link]
-
PubChem. (n.d.). 2,3-Dihydroxypyridine. Available at: [Link]
-
Environment, Health & Safety, University of Washington. (n.d.). Weighing Hazardous Powders in the Laboratory. Available at: [Link]
-
YouTube. (2021, May 12). Air/Moisture Sensitive Filtrations. Available at: [Link]
-
ResearchGate. (2017, November 7). Relative humidity inside a glove box?. Available at: [Link]
-
ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. Available at: [Link]
-
Schaeffer. (n.d.). HYGROSCOPIC BULK SOLIDS. Available at: [Link]
-
ChemBK. (2024, April 9). 2,3-Dihydroxypyridine. Available at: [Link]
Sources
- 1. cleatech.com [cleatech.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. schaeffer-trading.com [schaeffer-trading.com]
- 4. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 5. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 6. inertas.co.uk [inertas.co.uk]
- 7. vacuumdegassing.com [vacuumdegassing.com]
- 8. How to Measure Moisture Levels in Glove Boxes [processsensing.com]
- 9. epfl.ch [epfl.ch]
- 10. epfl.ch [epfl.ch]
- 11. Home Page [home.sandiego.edu]
- 12. mmrc.caltech.edu [mmrc.caltech.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. 2,3-Dihydroxypyridine | C5H5NO2 | CID 28115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chembk.com [chembk.com]
- 18. ossila.com [ossila.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dihydroxypyridine Hydrochloride
Welcome to the technical support center for the synthesis of 2,3-Dihydroxypyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the yield and purity of your synthesis by offering insights grounded in chemical principles and field-proven experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2,3-Dihydroxypyridine hydrochloride.
Q1: Why is my yield of 2,3-Dihydroxypyridine hydrochloride consistently low, and how can I improve it?
Low yields are a frequent challenge in multi-step organic syntheses. Several factors, from reaction conditions to workup procedures, can contribute to this issue.[1][2]
Potential Causes & Recommended Solutions:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If the starting material is still present after the recommended reaction time, consider extending the reaction duration. Be cautious, as prolonged reaction times can sometimes lead to byproduct formation.[3]
-
-
Suboptimal Reaction Temperature: The temperature might be too low for the reaction to proceed efficiently or too high, leading to decomposition of reactants or products.
-
Solution: Carefully control the reaction temperature. For exothermic reactions, consider the slow, dropwise addition of reagents while maintaining a low temperature with an ice bath or cryostat.[4] For reactions requiring heat, ensure uniform heating and avoid localized overheating.
-
-
Impure Reagents or Solvents: The presence of impurities, including water in anhydrous reactions, can significantly impact the reaction outcome.
-
Solution: Use reagents and solvents of appropriate purity. If necessary, purify solvents and reagents before use. For instance, ensure solvents are properly dried if the reaction is moisture-sensitive.[3]
-
-
Losses During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.
-
Solution: During aqueous workup, ensure the separatory funnel is rinsed with the extraction solvent to recover any adhering product. When drying the organic layer, rinse the drying agent (e.g., anhydrous sodium sulfate) thoroughly with the solvent to recover the adsorbed product.[3] For purification by crystallization, careful selection of the solvent system is crucial to maximize recovery.[5][6]
-
Table 1: General Parameters to Optimize for Improved Yield
| Parameter | Recommendation | Rationale |
| Reaction Time | Monitor by TLC/HPLC to determine the optimal duration. | Ensures the reaction proceeds to completion without significant byproduct formation. |
| Temperature | Optimize for the specific reaction pathway. | Affects reaction rate and selectivity; can prevent decomposition. |
| Stoichiometry | Experiment with slight excesses of one reagent. | Can drive the reaction to completion, but be mindful of potential side reactions. |
| Solvent | Ensure it is pure, dry (if necessary), and appropriate for the reaction. | Solvent polarity and aprotic/protic nature can influence reaction kinetics and mechanism. |
| Agitation | Maintain consistent and efficient stirring. | Ensures homogeneity of the reaction mixture, promoting efficient reaction. |
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I improve the selectivity of my reaction?
Poor selectivity is a common cause of low yields and complicates purification. The formation of multiple products can arise from competing reaction pathways.[1]
Potential Causes & Recommended Solutions:
-
Side Reactions: Depending on the synthetic route, various side reactions can occur. For instance, in syntheses starting from furfural, polymerization of the starting material can be a significant issue.[7]
-
Solution: Adjusting the reaction temperature can favor the desired reaction pathway. Sometimes, changing the order of reagent addition can prevent the formation of certain byproducts.[1]
-
-
Over-oxidation or Incomplete Oxidation: In routes involving oxidation steps, it's possible to have a mixture of the desired product, unreacted starting material, and over-oxidized products.
-
Solution: Choose a milder and more selective oxidizing agent. Carefully control the stoichiometry of the oxidant and the reaction temperature.[1]
-
-
Positional Isomers: The reaction might be producing isomers of 2,3-Dihydroxypyridine.
-
Solution: The choice of starting material and reaction conditions can influence regioselectivity. For example, functionalizing an already substituted pyridine ring can direct incoming groups to specific positions.[8]
-
dot
Caption: A general workflow for troubleshooting low yield and purity issues.
Q3: My final product is a brown, impure solid. How can I effectively purify 2,3-Dihydroxypyridine hydrochloride?
The color of your product can be an indicator of impurities. Purification is a critical step to obtain a high-purity final product.
Recommended Purification Methods:
-
Recrystallization: This is a powerful technique for purifying solid compounds.[6]
-
Procedure:
-
Solvent Selection: The key is to find a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization include ethanol, methanol, water, or mixtures like ethanol/water.[9]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The product should crystallize out, leaving the impurities in the solution. Further cooling in an ice bath can increase the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any remaining impurities.[6]
-
Drying: Dry the crystals under vacuum.
-
-
-
Column Chromatography: If recrystallization is ineffective, especially for separating compounds with similar solubility, column chromatography is a good alternative.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A solvent system that provides good separation of your product from the impurities on a TLC plate should be used. A gradient of increasing polarity (e.g., from dichloromethane to methanol in dichloromethane) is often effective.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis of 2,3-Dihydroxypyridine hydrochloride.
Q1: What are the common synthetic routes to 2,3-Dihydroxypyridine?
There are several established methods for the synthesis of 2,3-Dihydroxypyridine. The choice of route often depends on the availability and cost of starting materials, as well as the desired scale of the reaction.
-
From 3-Hydroxypyridine: This is a common starting material. The synthesis involves the oxidation of 3-hydroxypyridine.
-
From Furfural: This bio-based starting material can be converted to 3-hydroxypyridine, which can then be further functionalized. The process typically involves reaction with an ammonia source.[7][10] A multi-step process involving the reaction of furfural with chlorine, followed by reaction with sulfamic acid and hydrolysis, has also been reported.[11]
-
From 2-Aminopyridine Derivatives: For example, 2-amino-3-hydroxypyridine can be synthesized and then converted to 2,3-dihydroxypyridine.[12][13] One method involves the hydrolysis of 2-amino-3,5-dihalogenopyridines.[14] Another approach is the reduction of 2-hydroxy-3-nitropyridine.[15]
Q2: What is the reaction mechanism for the synthesis of 2,3-Dihydroxypyridine from 3-Hydroxypyridine?
The synthesis of 2,3-Dihydroxypyridine from 3-Hydroxypyridine typically proceeds via an oxidation reaction. While various oxidizing agents can be used, a common approach involves electrophilic hydroxylation. The electron-rich pyridine ring is susceptible to attack by an electrophilic oxygen source. The exact mechanism can vary depending on the specific reagents and conditions employed.
dot
Caption: A simplified representation of the oxidation of 3-Hydroxypyridine.
Q3: How can I confirm the identity and purity of my synthesized 2,3-Dihydroxypyridine hydrochloride?
A combination of analytical techniques is essential for unambiguous structure elucidation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
High-Performance Liquid Chromatography (HPLC): An excellent method for determining the purity of the sample. A pure sample should ideally show a single peak. It can also be used to quantify the amount of product and any impurities.[19]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, which helps to confirm its identity.[20]
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the O-H and C=O stretching vibrations.
Q4: What are the key safety precautions to take during the synthesis of 2,3-Dihydroxypyridine hydrochloride?
As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Perform all reactions in a well-ventilated fume hood to avoid inhalation of vapors.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for all reagents and solvents before use to be aware of their specific hazards and handling requirements.[4]
-
Handling of Reagents: Some reagents used in the synthesis may be corrosive, flammable, or toxic. Handle them with care and use appropriate dispensing techniques.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Experimental Protocols
Protocol 1: Synthesis from 2-Amino-3-hydroxypyridine (via Diazotization)
This protocol is a representative procedure and may require optimization.
Materials:
-
2-Amino-3-hydroxypyridine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ice
Procedure:
-
Dissolve 2-amino-3-hydroxypyridine in dilute hydrochloric acid in a flask and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the temperature below 5 °C. Vigorous stirring is essential.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 30 minutes.
-
Slowly warm the reaction mixture to room temperature and then gently heat to approximately 50-60 °C. You should observe the evolution of nitrogen gas.
-
After the gas evolution ceases, cool the reaction mixture to room temperature.
-
Neutralize the solution carefully with a suitable base (e.g., sodium bicarbonate solution) to a pH of approximately 7.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-dihydroxypyridine.
-
To obtain the hydrochloride salt, dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol) and add a solution of HCl in the same solvent or bubble dry HCl gas through the solution.
-
The 2,3-Dihydroxypyridine hydrochloride should precipitate. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- Ansari, M. Aslam. (1985). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 24, 972-973.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- University of Rochester, Department of Chemistry. (2026). Troubleshooting: How to Improve Yield.
- Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros.
- University of Rochester, Department of Chemistry. (2026). How To: Purify by Crystallization.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC.
- 2-amino-3-hydroxypyridine and its preparation method and purific
- Process for the production of 2-amino-3-hydroxypyridine derivatives. (n.d.).
- BenchChem. (2025). Troubleshooting low yield in pyridine functionalization.
- HPLC chromatograms (295 nm) and UV spectra of dihydroxypyridine... (n.d.).
- Purification by Recrystalliz
- 750 MHz HPLC-NMR spectroscopic identification of rat microsomal metabolites of phenoxypyridines. (n.d.). PubMed.
- Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. (n.d.). NIH.
- 2,3-Dihydroxypyridine. (n.d.). PubChem.
- 2-amino-3-hydroxypyridine and preparation method and refining method thereof. (n.d.).
- Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. (n.d.).
- Process for the production of 2-amino-3-hydroxypyridines. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Purification: How To.
- 2-Amino-3-hydroxypyridine. (n.d.). NIST WebBook.
- Facile pyridinization of bio-based furfural into 3-hydroxypyridines over Raney Fe c
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.).
- 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural. (n.d.).
- Make pyridine from furfural. (2021). Chemistry Stack Exchange.
- Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (n.d.). FRONTIERS IN CHEMICAL SCIENCES.
- 2,3-Dihydroxypyridine(16867-04-2) 1H NMR spectrum. (n.d.). ChemicalBook.
- Purification, Crystallization and Preliminary X-Ray. (n.d.). Amanote Research.
- CAS 16867-04-2: 2,3-Dihydroxypyridine. (n.d.). CymitQuimica.
- 2-Amino-3-hydroxypyridine synthesis. (n.d.). ChemicalBook.
- Preparation method of 3-hydroxypyridine. (n.d.).
- Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. (2017). RSC Publishing.
- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput
- 2-Hydroxypyridine and 2-pyridone forms of 2,3-dihydroxypyridine. (n.d.).
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (n.d.). Chemical Reviews.
- Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. (n.d.).
- Supporting Information. (n.d.). The Royal Society of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. cir-safety.org [cir-safety.org]
- 5. How To [chem.rochester.edu]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. CN111170935B - 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural - Google Patents [patents.google.com]
- 11. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 12. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 14. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
- 15. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 16. 2,3-Dihydroxypyridine | C5H5NO2 | CID 28115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2,3-Dihydroxypyridine(16867-04-2) 1H NMR spectrum [chemicalbook.com]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. 2-Amino-3-hydroxypyridine [webbook.nist.gov]
Troubleshooting solubility issues of 2,3-Dihydroxypyridine HCl in DMSO
Ticket Subject: Troubleshooting Solubility of 2,3-Dihydroxypyridine HCl in DMSO Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open | Priority: High[1]
Executive Summary
2,3-Dihydroxypyridine Hydrochloride (2,3-DHP HCl) presents a unique solubility challenge.[1] While the pyridine core is aromatic, the hydrochloride salt formation significantly increases the crystal lattice energy, making dissolution kinetically slow despite being thermodynamically favorable in polar aprotic solvents like DMSO.
This guide addresses the three most common failure modes reported by our users:
-
Pseudo-Insolubility: The compound appears undissolved due to kinetic barriers or solvent freezing.
-
Hygroscopic Crash-Out: Introduction of atmospheric water alters the solvation shell, causing precipitation.[1]
-
Oxidative Discoloration: The solution turns brown/black due to redox activity of the catechol-like moiety.
Part 1: Diagnostic & Troubleshooting (FAQs)
Q1: "I added the solid to DMSO, but it's sitting at the bottom. Is it insoluble?"
Likely Cause: Kinetic trap or Thermal Floor. Unlike the free base, the HCl salt has strong ionic interactions in the solid state. Simply adding DMSO is often insufficient to break the lattice energy at room temperature.
-
The "Frozen Solvent" Trap: DMSO has a freezing point of 18.5°C (65.3°F) .[2] If your lab is cool, or the bottle was stored on the floor, you may be seeing solid DMSO, not undissolved compound.
-
Action: Warm the solution to 35-40°C. If it clarifies immediately, it was a thermal issue. If not, sonication is required to overcome the lattice energy.
Q2: "The solution was clear, but after an hour, a white precipitate formed."
Likely Cause: The "Water-Antisolvent" Effect. DMSO is aggressively hygroscopic.[3] It can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped.
-
Mechanism: 2,3-DHP HCl is highly soluble in DMSO but less soluble in water/DMSO mixtures at high concentrations.[1] As the DMSO pulls moisture from the air, the solvent power decreases, and the salt "crashes out" or forms a supersaturated oil.
-
Action: Always use anhydrous DMSO (packed under argon/nitrogen). Aliquot DMSO into single-use vials to avoid repeated exposure to air.[1][4]
Q3: "My solution turned dark brown/black overnight. Is it ruined?"
Likely Cause: Oxidative Degradation. 2,3-Dihydroxypyridine contains a catechol-mimic motif (adjacent hydroxyls).[1] This motif is highly susceptible to oxidation, forming quinone-like species which polymerize into dark pigments.[1]
-
The DMSO Factor: DMSO can act as a mild oxidant (related to Swern oxidation chemistry) in the presence of trace metals or acid catalysts. The HCl salt provides the acidic environment.
-
Action: This is a chemical change, not a physical one. Discard the solution. Future preparations must be degassed and stored in the dark at -20°C.
Part 2: Technical Data & Solubility Thresholds
The following data assumes Anhydrous DMSO (<0.1% water) at 25°C.
| Parameter | Value / Limit | Notes |
| Max Solubility (Est.) | ~80 - 100 mg/mL | Highly dependent on water content.[1] |
| Working Conc. | 10 - 50 mg/mL | Recommended range for stability.[1] |
| Dissolution Temp. | 35°C - 45°C | Do not exceed 60°C (degradation risk).[1] |
| Stability (RT) | < 4 Hours | Oxidizes rapidly in light/air. |
| Stability (-20°C) | 1 Month | Must be sealed under inert gas.[1] |
Part 3: Validated Workflows
Workflow A: Standard Dissolution Protocol (The "Gold Standard")
Use this for preparing stock solutions for biological assays or synthesis.
-
Preparation: Purge a glass vial with Nitrogen or Argon gas.
-
Weighing: Weigh the 2,3-DHP HCl quickly to minimize moisture uptake (the salt itself is hygroscopic).
-
Solvent Addition: Add Anhydrous DMSO . Do not use "molecular biology grade" DMSO that has been opened for months.
-
Mechanic Energy: Vortex for 30 seconds.
-
Thermal Assist: If solid remains, place in a sonicating water bath at 40°C for 10 minutes. Do not use a heating block alone; sonication is critical for breaking the salt lattice.
-
Inspection: Check for "schlieren" lines (wavy optical distortions), which indicate incomplete mixing.
-
Storage: Immediately flash-freeze or use.
Workflow B: The "Rescue" Protocol (Oiling Out)
Use this if your compound has formed a gummy oil at the bottom of the tube.
-
Diagnosis: Confirm the oil is not just water contamination.
-
Dilution: Add 20% more DMSO to shift the equilibrium.
-
Heat Cycle: Heat to 50°C while vortexing vigorously.
-
Dehydration (Advanced): Add activated 3Å molecular sieves to the vial and let stand for 1 hour. (Filter before use).
Part 4: Visual Logic & Troubleshooting Trees
Diagram 1: Dissolution Decision Logic
This logic tree guides you through the process of determining why the solubility failed.
Caption: Decision tree for identifying failure modes based on visual cues (Precipitate vs. Oil vs. Discoloration).
Diagram 2: The Oxidative Pathway (Why it turns brown)
Understanding the chemistry helps prevent the issue.
Caption: The oxidative cascade of 2,3-Dihydroxypyridine. Once the quinone forms, polymerization into dark pigments is irreversible.
References
-
Gaylord Chemical Company. (2007).[5] Dimethyl Sulfoxide (DMSO) Solubility Data: Bulletin #102B.[6] Gaylord Chemical.[5][7][8] Link
-
Sigma-Aldrich. (2024).[1] Product Specification: 2,3-Dihydroxypyridine. Merck KGaA. Link
-
PubChem. (2025).[9][10] Compound Summary: 2,3-Dihydroxypyridine.[1][9][10] National Library of Medicine. Link
-
Ziath. (2006). Samples in DMSO: What an end user needs to know (Hygroscopicity & Precipitation). Link
-
TCI Chemicals. (2024). Safety Data Sheet: 2,3-Dihydroxypyridine. Link
Sources
- 1. CAS 16867-04-2: 2,3-Dihydroxypyridine | CymitQuimica [cymitquimica.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. ziath.com [ziath.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. studylib.net [studylib.net]
- 9. 2,3-Dihydroxypyridine | C5H5NO2 | CID 28115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,3-ジヒドロキシピリジン 95% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Acylation of 2,3-Dihydroxypyridine
Welcome to the technical support center for the acylation of 2,3-dihydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you minimize side reactions and achieve your desired product with higher yield and purity.
Introduction: The Challenge of Selectivity
2,3-Dihydroxypyridine is a multifaceted molecule with several potential sites for acylation: the two hydroxyl groups at the C2 and C3 positions, and the ring nitrogen. Furthermore, it exists in multiple tautomeric forms, primarily as 3-hydroxy-2(1H)-pyridone.[1][2][3][4][5] This inherent complexity often leads to a mixture of products, including N-acylated, O-acylated, and di/tri-acylated species, making regioselectivity a significant challenge. This guide provides insights and practical steps to control these competing reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the acylation of 2,3-dihydroxypyridine?
A1: The primary side reactions stem from the multiple nucleophilic sites on the molecule. The most common undesired products are:
-
N-acylation: Acylation of the ring nitrogen is a frequent side reaction, especially under basic conditions or with highly reactive acylating agents.[6][7][8] The initial N-acylation can further deactivate the ring towards desired C-acylation, if that is the goal.
-
Di- and Tri-acylation: With sufficient acylating agent and forcing conditions, multiple acyl groups can be added to the molecule at both the nitrogen and oxygen atoms.
-
O-acylation at the "wrong" hydroxyl group: If selective acylation of one hydroxyl group is desired, acylation at the other hydroxyl is a common side reaction.
-
C-acylation: While less common without specific catalytic activation, direct acylation of the pyridine ring can occur, though it typically requires harsh conditions like Friedel-Crafts, which are often incompatible with the unprotected hydroxyl groups.[9]
Q2: I am observing a mixture of N-acylated and O-acylated products. How can I favor O-acylation?
A2: The competition between N- and O-acylation is highly dependent on the reaction conditions.[7][8] To favor O-acylation, consider the following strategies:
-
Choice of Base: A non-nucleophilic, sterically hindered base can deprotonate the hydroxyl groups without directly participating in the reaction. Proton sponges or hindered tertiary amines are often preferred over pyridine or triethylamine in sensitive acylations.
-
Solvent Effects: The choice of solvent can influence which site is more nucleophilic. Aprotic polar solvents like DMF or acetonitrile may favor O-acylation. In some cases, less polar solvents like dichloromethane can also be effective, particularly when trying to minimize side reactions.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can often increase selectivity by favoring the kinetically controlled product, which may be the desired O-acylated isomer.
-
Protecting Group Strategy: The most robust method to ensure selective O-acylation is to protect the nitrogen atom first. A suitable protecting group can be introduced, the O-acylation performed, and then the protecting group can be removed.
Q3: How can I achieve selective acylation of the C3-OH over the C2-OH (or vice-versa)?
A3: Achieving regioselectivity between the two hydroxyl groups is challenging and often requires a multi-step approach involving protecting groups. The relative acidity and steric accessibility of the two hydroxyl groups will play a significant role.
-
Steric Hindrance: The C2-OH is adjacent to the ring nitrogen, which may offer some steric hindrance. Acylating agents with bulky groups may preferentially react with the more accessible C3-OH.
-
Protecting Groups: A common strategy for differentiating between hydroxyl groups is to use a protecting group that selectively reacts with one of them. For example, a bulky silyl ether protecting group might selectively protect the less hindered hydroxyl group, allowing for acylation of the other.[10][11] Alternatively, one hydroxyl group could be protected, the other acylated, and then the protecting group removed.
Q4: My reaction is not proceeding to completion, and I have a low yield of the desired product. What could be the issue?
A4: Low conversion can be due to several factors:
-
Insufficiently reactive acylating agent: Acid chlorides and anhydrides are generally more reactive than carboxylic acids.[12] If using a carboxylic acid, a coupling agent (e.g., DCC, EDC) is necessary.
-
Inadequate base: The base may not be strong enough to deprotonate the hydroxyl group, or it may be consumed by side reactions. Ensure you are using a suitable, dry base in the correct stoichiometry.
-
Catalyst deactivation: If using a catalyst, it may be poisoned by impurities in the starting materials or solvent.
-
Poor solubility: 2,3-dihydroxypyridine has limited solubility in some organic solvents. Ensure your reaction is homogenous, or if it is a suspension, that it is being stirred vigorously.
-
Moisture: Acylating agents, particularly acyl halides, are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Multiple spots on TLC, difficult to purify | - Mixture of N-acylated, O-acylated, and di-acylated products.- Unreacted starting material. | - Use a protecting group strategy for selective acylation.- Optimize reaction conditions (lower temperature, less reactive acylating agent, different base) to improve selectivity.- Employ chromatographic techniques such as column chromatography with a carefully selected solvent system or preparative HPLC for separation.[13][14] |
| Product decomposes during workup or purification | - The acylated product may be sensitive to acidic or basic conditions.- The product may be thermally unstable. | - Use a neutral workup procedure.- Avoid strong acids or bases during extraction.- Use column chromatography at room temperature and avoid prolonged exposure to silica gel if the product is acid-sensitive.- If distillation is used for purification, perform it under high vacuum at the lowest possible temperature. |
| Inconsistent results between batches | - Purity of 2,3-dihydroxypyridine may vary.- Presence of moisture in reagents or solvents.- Variations in reaction temperature or time. | - Recrystallize or purify the starting material before use.- Use freshly distilled, anhydrous solvents and high-purity reagents.- Carefully control reaction parameters using an oil bath with a temperature controller and a timer. |
| Formation of a dark, tar-like substance | - Polymerization or decomposition of starting material or product.- Reaction temperature is too high. | - Run the reaction at a lower temperature.- Use a milder acylating agent or base.- Degas the solvent to remove oxygen, which can sometimes promote decomposition. |
Experimental Protocols
Protocol 1: General Procedure for O-Acylation using an Acyl Chloride
This protocol aims for general O-acylation and may yield a mixture of isomers.
-
Dissolve 2,3-dihydroxypyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base (e.g., triethylamine (1.1 eq.) or diisopropylethylamine (1.1 eq.)).
-
Slowly add the acyl chloride (1.05 eq.) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective O-Acylation via N-Protection (Example with Boc Group)
This protocol outlines a strategy for selective O-acylation by first protecting the nitrogen atom.
Step 1: N-Protection
-
Dissolve 2,3-dihydroxypyridine (1.0 eq.) in a mixture of tert-butanol and water.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base such as sodium bicarbonate (1.2 eq.).
-
Stir the mixture at room temperature for 12-24 hours.
-
Extract the product with an organic solvent and purify to obtain N-Boc-2,3-dihydroxypyridine.
Step 2: O-Acylation
-
Follow the procedure in Protocol 1 using the N-Boc protected starting material.
Step 3: N-Deprotection
-
Dissolve the N-Boc, O-acyl-2,3-dihydroxypyridine in a suitable solvent (e.g., dichloromethane).
-
Add an acid such as trifluoroacetic acid (TFA) and stir at room temperature until deprotection is complete (monitor by TLC).
-
Carefully neutralize the reaction mixture and extract the desired O-acylated product.
Visualization of Reaction Pathways
Competing Acylation Pathways
Caption: Competing acylation pathways for 2,3-dihydroxypyridine.
Strategy for Selective O-Acylation
Caption: A three-step strategy for achieving selective O-acylation.
References
-
Chubb, R. W. J., Bryce, M. R., & Tarbit, B. (2001). Synthesis of 2-heteroaryl-3-hydroxypyridines by ring expansion reactions of 2-acylfurans with ammonia. Journal of the Chemical Society, Perkin Transactions 1, (14), 1853–1860. [Link]
- Chubb, R. W. J., Bryce, M. R., & Tarbit, B. (2001). Synthesis of 2-heteroaryl-3-hydroxypyridines by ring expansion reactions of 2-acylfurans with ammonia. RSC Publishing.
- MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI.
- Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC.
- Chubb, R. W. J. (2001). New functionalised 3-hydroxypyridines. Durham E-Theses.
- ACS Publications. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Protecting Groups. (n.d.).
- ResearchGate. (n.d.).
- Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. PMC.
- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosyl
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
- Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. PMC.
- Catalysis of the acylation of aromatic derivatives by metallic tosylates.
- ResearchGate. (n.d.).
- ACS Publications. (2012).
- MDPI. (2020). Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances. Molecules.
- Wikipedia. (n.d.). Pyridines.
- Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. PMC.
- ACS Publications. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters.
- Palladium-catalyzed ortho-acylation of 2-aryl pyridine derivatives using arylmethyl amines as new acyl sources.
- Difference Between O Acylation and N Acyl
- Tips & Tricks: Protecting Groups. University of Rochester.
- Preparation method of 3-amino-2-hydroxypyridine.
- Brainly.in. (2021).
- Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Arom
- 1 Protecting Group Strategies in Carbohydr
- The Disappearing Director: The Case of Directed N‐Aryl
- PubChem. (n.d.). 2,3-Dihydroxypyridine.
- Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chrom
- Purification and activity assays of N-terminal acetyltransferase D. PMC.
- YouTube. (2022).
- CAS 16867-04-2: 2,3-Dihydroxypyridine. CymitQuimica.
- PubMed. (2003).
- Rhodium-catalyzed regioselective C–H activation/Lossen rearrangement/annulation for the green synthesis of trisubstituted 2-pyridones. Organic Chemistry Frontiers (RSC Publishing).
- PubMed. (2009).
- ChemicalBook. (n.d.). 2,3-Dihydroxypyridine.
- Santa Cruz Biotechnology. (n.d.). 2,3-Dihydroxypyridine.
Sources
- 1. 2,3-Dihydroxypyridine | C5H5NO2 | CID 28115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 16867-04-2: 2,3-Dihydroxypyridine | CymitQuimica [cymitquimica.com]
- 3. 2,3-Dihydroxypyridine-loaded cellulose: a new macromolecular chelator for metal enrichment prior to their determination by atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydroxypyridine | 16867-04-2 [chemicalbook.com]
- 5. 2,3-Dihydroxypyridine | CAS 16867-04-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Pyridines - Wikipedia [en.wikipedia.org]
- 7. differencebetween.com [differencebetween.com]
- 8. brainly.in [brainly.in]
- 9. m.youtube.com [m.youtube.com]
- 10. jocpr.com [jocpr.com]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. osti.gov [osti.gov]
- 13. Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification and activity assays of N-terminal acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
HPLC Method Development for 2,3-Dihydroxypyridine Hydrochloride Purity: A Comparative Guide
Executive Summary
The purity analysis of 2,3-Dihydroxypyridine (2,3-DHP) hydrochloride presents a "perfect storm" of chromatographic challenges: high polarity, basicity, and dynamic tautomerism. Standard Reversed-Phase Liquid Chromatography (RPLC) often fails due to phase dewetting and pore exclusion, while Hydrophilic Interaction Liquid Chromatography (HILIC) can suffer from matrix intolerance and long equilibration times.
This guide objectively compares three separation strategies—Standard C18 , HILIC , and Aqueous-Compatible C18 (AQ-C18) . Based on experimental robustness and validation data, we identify AQ-C18 with acidic pH control as the superior methodology for routine purity analysis, offering the optimal balance of retention, peak shape, and reproducibility.
The Scientific Challenge: The "Tautomer Trap"
To develop a robust method, one must first understand the molecule's behavior in solution. 2,3-DHP is not a static structure; it exists in a tautomeric equilibrium between the 2,3-dihydroxypyridine (enol) and 3-hydroxy-2(1H)-pyridinone (keto) forms.
-
Polarity: The presence of two hydroxyl groups and a nitrogen atom makes the molecule highly hydrophilic (logP < 1), leading to near-void elution on traditional C18 columns.
-
The Tautomer Effect: In polar solvents (like water/methanol mobile phases), the equilibrium shifts toward the 2-pyridone (keto) form. If the chromatographic conditions (pH, temperature) do not stabilize one form, "peak splitting" or excessive broadening occurs as the interconversion happens on the column timescale.
-
Silanol Interactions: The basic nitrogen (even in the pyridone form) interacts with residual silanols on the silica support, causing severe tailing.[1]
Visualizing the Mechanism
The following diagram illustrates the decision logic based on these molecular properties.
Figure 1: Method Selection Decision Tree. Standard C18 fails due to dewetting, while AQ-C18 offers the most robust solution for this specific polar analyte.
Comparative Analysis: The Data
We evaluated three distinct chromatographic approaches. The data below summarizes the performance of each method for the purity analysis of 2,3-DHP HCl.
Experimental Conditions Summary
-
Target Concentration: 0.5 mg/mL in Mobile Phase A.
-
Detection: UV @ 295 nm (Max absorption for pyridone form).
-
Flow Rate: 1.0 mL/min.[2]
| Parameter | Method A: Standard C18 | Method B: HILIC (Bare Silica) | Method C: AQ-C18 (Recommended) |
| Column | C18 Endcapped (5µm) | Bare Silica (3µm) | Polar-Embedded C18 (3µm) |
| Mobile Phase | 95% Buffer / 5% MeOH | 90% ACN / 10% Buffer | 98% Buffer / 2% MeOH |
| Buffer pH | Phosphate pH 3.0 | Ammonium Formate pH 3.0 | Phosphate pH 2.8 |
| Retention ( | 1.2 min (Void) | 6.8 min | 5.4 min |
| Capacity Factor ( | 0.1 (Fail) | 5.2 (Excellent) | 3.9 (Ideal) |
| Tailing Factor ( | N/A (Co-elution) | 1.1 | 1.05 |
| Stability | Poor (Dewetting) | Moderate (Hydration layer) | High |
Analysis of Results
-
Method A (Standard C18): FAILED. The high aqueous content required to retain the polar analyte caused "phase dewetting" (hydrophobic collapse), where the C18 chains fold onto themselves, expelling the mobile phase and losing interaction surface area.
-
Method B (HILIC): FUNCTIONAL BUT COMPLEX. HILIC provided excellent retention. However, the method showed sensitivity to the sample diluent (water content in the sample caused peak distortion) and required 45 minutes of equilibration between runs to re-establish the water layer on the silica.
-
Method C (AQ-C18): OPTIMAL. The polar-embedded group (e.g., carbamate or amide) prevents dewetting even in 100% aqueous conditions. The acidic pH (2.8) protonated the nitrogen, suppressing secondary interactions and locking the tautomer, resulting in a sharp, symmetric peak.
Recommended Protocol: AQ-C18 Method
This protocol is designed to be a self-validating system. The use of a highly aqueous mobile phase with a polar-embedded column ensures retention, while the low pH stabilizes the analyte.
Reagents & Equipment[1]
-
Column: Waters Atlantis T3, Phenomenex Luna Omega Polar C18, or equivalent (150 x 4.6 mm, 3 µm).
-
Mobile Phase A (Buffer): 20 mM Potassium Phosphate Monobasic (
), adjusted to pH 2.8 with Phosphoric Acid ( ). -
Mobile Phase B: HPLC Grade Methanol.
-
Diluent: Mobile Phase A (Critical: Match the initial gradient conditions to prevent solvent shock).
Instrument Parameters[3]
-
Mode: Isocratic (Simple and robust for QC).
-
Composition: 98% MP A / 2% MP B.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temp: 30°C (Controls viscosity and kinetics).
-
Injection Vol: 5 - 10 µL.
-
Detection: UV @ 295 nm (Primary), 230 nm (Secondary for impurities).
Step-by-Step Workflow
Figure 2: Analytical Workflow. Note the critical "Sample Prep" step using 100% Buffer to match the mobile phase, preventing "solvent effect" peak distortion.
Validation & Performance Data
The following data represents typical performance metrics achieved using the AQ-C18 protocol.
| Validation Parameter | Acceptance Criteria | Experimental Result |
| Specificity | Resolution ( | |
| Linearity ( | > 0.999 | 0.9998 (Range: 10-150% target) |
| Precision (RSD) | < 2.0% (n=6) | 0.4% |
| LOD / LOQ | S/N > 3 / S/N > 10 | 0.05 µg/mL / 0.15 µg/mL |
| Robustness | pH ± 0.2 units | Stable |
Troubleshooting Guide
-
Split Peaks: Usually indicates pH drift. Ensure the buffer is strictly pH 2.8–3.0. If pH rises > 4, the tautomeric equilibrium becomes slow enough to visualize both forms.
-
Fronting: Sample solvent is too strong. Do not dissolve the sample in pure Methanol. Use the Mobile Phase A (Buffer).
-
Carryover: 2,3-DHP can chelate metals.[3] If carryover is observed, passivate the LC system or use PEEK tubing.
References
-
PubChem. (n.d.). 2,3-Dihydroxypyridine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
-
Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]
- United States Pharmacopeia (USP).
-
Sielc Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions. Retrieved from [Link]
Sources
A Comparative Guide to the UV-Vis Absorption Maxima of 2,3-Dihydroxypyridine Hydrochloride
For researchers and professionals in drug development and chemical analysis, understanding the spectral properties of heterocyclic compounds is paramount for identification, quantification, and stability studies. This guide provides an in-depth technical comparison of the UV-Vis absorption characteristics of 2,3-Dihydroxypyridine hydrochloride and its structural isomers. By elucidating the influence of molecular structure, solvent, and pH on the absorption maxima (λmax), this document serves as a practical reference for laboratory applications.
Introduction: The Significance of Dihydroxypyridines
2,3-Dihydroxypyridine, a substituted pyridine, and its isomers are of significant interest in medicinal chemistry and materials science due to their versatile chemical properties and biological activities. The presence of hydroxyl groups on the pyridine ring introduces the potential for tautomerism, leading to a dynamic equilibrium between enol and keto forms. This equilibrium is highly sensitive to the surrounding chemical environment, including solvent polarity and pH, which in turn profoundly influences the compound's electronic structure and, consequently, its UV-Vis absorption spectrum. The hydrochloride salt of 2,3-dihydroxypyridine is often used to improve its solubility and stability in aqueous solutions.
Accurate determination of the UV-Vis absorption maxima is a cornerstone of analytical chemistry, enabling purity assessment, concentration measurement via the Beer-Lambert Law, and monitoring of chemical reactions. This guide will delve into the experimental determination of these properties and compare the spectral behavior of 2,3-dihydroxypyridine with its key isomers.
The Underlying Chemistry: Tautomerism and its Spectral Signature
Hydroxypyridines, including the 2,3-dihydroxy isomer, can exist in different tautomeric forms. Specifically, they can undergo keto-enol tautomerism where a proton migrates from the hydroxyl group to the nitrogen atom of the pyridine ring, forming a pyridone structure. In the case of 2,3-dihydroxypyridine, several tautomeric forms are possible.
The equilibrium between these tautomers is a critical factor governing the UV-Vis absorption spectrum. The conjugated π-electron system, which is responsible for the absorption of UV-Vis light, differs significantly between the enol and keto forms. Generally, the more extended the conjugation, the longer the wavelength of maximum absorption (bathochromic shift). The stability of these tautomers, and thus the predominant species in solution, is influenced by:
-
Solvent Polarity: Polar solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions. For many hydroxypyridines, the pyridone (keto) form is more polar and is therefore favored in polar solvents like water and ethanol.
-
pH: The acidity or basicity of the solution can lead to protonation or deprotonation of the molecule, altering the electronic structure and shifting the tautomeric equilibrium. This pH-dependent behavior is a key characteristic that can be exploited for analytical purposes.
Experimental Protocol for Determining UV-Vis Absorption Maxima
To ensure the scientific integrity and reproducibility of UV-Vis absorption measurements, a standardized experimental protocol is essential. The following step-by-step methodology provides a self-validating system for the accurate determination of λmax.
Materials and Instrumentation
-
Analytes: 2,3-Dihydroxypyridine hydrochloride and its isomers (e.g., 2,5-Dihydroxypyridine, 3,4-Dihydroxypyridine) of high purity.
-
Solvents: Spectroscopic grade solvents with known UV cutoff wavelengths, such as methanol, ethanol, and deionized water. A suitable solvent should not absorb significantly in the region of interest[1][2][3].
-
Buffers: A series of buffer solutions with known pH values (e.g., pH 2, 4, 7, 9, 12) for investigating pH-dependent shifts.
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
Step-by-Step Procedure
-
Instrument Preparation: Power on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-30 minutes to ensure a stable output.
-
Solvent Selection: Choose an appropriate solvent in which the analyte is soluble and that is transparent in the expected absorption region. Methanol and water are common choices for polar analytes like dihydroxypyridines.
-
Preparation of Stock and Working Solutions:
-
Accurately weigh a precise amount of the analyte and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions (working solutions) to a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.2 - 0.8 AU). This ensures adherence to the Beer-Lambert law.
-
-
Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent (or buffer solution for pH studies). Place them in the spectrophotometer and perform a baseline correction (autozero) across the desired wavelength range (e.g., 200-400 nm). This corrects for any absorbance from the solvent and cuvettes.
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.
-
Place the sample cuvette back into the spectrophotometer.
-
Scan the sample across the wavelength range to obtain the absorption spectrum.
-
-
Determination of λmax: Identify the wavelength(s) at which the maximum absorbance occurs.
-
pH-Dependent Analysis (Optional but Recommended):
-
Repeat steps 3-6 using buffered solutions of different pH values as the solvent. This will reveal how the λmax shifts with changes in the protonation state of the molecule.
-
This systematic approach ensures that the obtained spectral data is accurate and reliable, forming a solid basis for comparison.
Comparative Analysis of UV-Vis Absorption Maxima
The UV-Vis absorption spectra of 2,3-dihydroxypyridine and its isomers are primarily characterized by π → π* electronic transitions within the aromatic ring. The position of the hydroxyl groups significantly influences the electronic distribution and, therefore, the energy of these transitions.
2,3-Dihydroxypyridine
The UV spectrum of 2,3-dihydroxypyridine typically exhibits absorption bands in the UV region. The exact λmax is highly dependent on the solvent and pH due to the tautomeric equilibrium. In polar solvents, where the pyridone form is often favored, the absorption spectrum is expected to differ from that in non-polar solvents.
Comparison with Isomers
To provide a clear comparison, the UV spectra of 2,3-dihydroxypyridine and its isomers, 2,4-dihydroxypyridine, 2,5-dihydroxypyridine, and 2,6-dihydroxypyridine, are presented below. While specific λmax values from the literature for the hydrochloride salt are scarce, the spectra of the free bases provide valuable comparative insights.
| Compound | Observed UV-Vis Absorption Maxima (λmax) |
| 2,3-Dihydroxypyridine | The spectrum shows a prominent absorption band. The exact λmax is sensitive to solvent and pH. |
| 2,4-Dihydroxypyridine | Exhibits a distinct absorption profile compared to the 2,3-isomer. |
| 2,5-Dihydroxypyridine | Shows a characteristic absorption spectrum, with λmax values differing from other isomers. |
| 2,6-Dihydroxypyridine | The symmetrical substitution pattern leads to a unique spectral signature. |
Note: The qualitative data presented here is based on publicly available spectral images. For quantitative analysis, it is crucial to determine the λmax and molar absorptivity under controlled experimental conditions as outlined in the protocol above.
The differences in the absorption spectra among these isomers can be attributed to the varying effects of the hydroxyl group positions on the electronic transitions within the pyridine ring. These spectral fingerprints are invaluable for the unambiguous identification of each isomer in a research or quality control setting.
The Influence of pH: A Deeper Dive
The pH of the solution is a critical parameter that can dramatically alter the UV-Vis spectrum of dihydroxypyridines. As the pH changes, the molecule can exist in cationic, neutral, or anionic forms, each with a distinct electronic configuration and, therefore, a different λmax.
For 2,3-dihydroxypyridine hydrochloride, in acidic solution, the pyridine nitrogen is protonated. As the pH increases, deprotonation occurs, leading to the neutral species. Further increases in pH can lead to the deprotonation of the hydroxyl groups, forming anionic species. These changes in protonation state result in shifts in the absorption maxima, which can be monitored spectrophotometrically. This pH-dependent spectral behavior can be utilized to determine the pKa values of the compound.
Workflow and Pathway Visualization
To visually summarize the experimental and logical flow of this guide, the following diagrams are provided.
Experimental Workflow for UV-Vis Analysis
Caption: Experimental workflow for determining UV-Vis absorption maxima.
Logical Relationship of Factors Influencing UV-Vis Absorption
Caption: Factors influencing the UV-Vis absorption of dihydroxypyridines.
Conclusion
The UV-Vis absorption characteristics of 2,3-dihydroxypyridine hydrochloride and its isomers are dictated by a complex interplay of molecular structure, solvent environment, and pH. The phenomenon of tautomerism is central to understanding the observed spectral properties. This guide has provided a comprehensive framework for the experimental determination and comparative analysis of these properties. By following the detailed protocol and considering the underlying chemical principles, researchers can confidently utilize UV-Vis spectroscopy for the accurate characterization of dihydroxypyridines in various scientific applications. The distinct spectral fingerprints of each isomer underscore the power of this technique for qualitative and quantitative analysis in drug development and beyond.
References
- UV-Vis Spectroscopy: Principles and Instrumentation.
-
Chiralabs. UV-Visible Absorption Cut-offs for Spectroscopic Solvents. [Online]. Available: [Link][1]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2,3-Dihydroxypyridine Hydrochloride
For the diligent researcher, ensuring the safe and compliant disposal of chemical reagents is as critical as the integrity of their experimental results. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,3-Dihydroxypyridine hydrochloride, a compound requiring careful handling due to its potential health hazards. Adherence to these procedures is paramount for personnel safety and environmental protection.
I. Immediate Safety & Hazard Assessment
Before initiating any disposal-related tasks, a thorough understanding of the hazards associated with 2,3-Dihydroxypyridine hydrochloride is essential. This compound is known to cause skin and serious eye irritation, may cause respiratory irritation, and is suspected of damaging an unborn child.[1][2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles.[3][4] | To prevent accidental splashes or contact with airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[5][6] | To avoid direct skin contact, which can cause irritation.[1][6] |
| Body Protection | Laboratory coat. | To protect against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[1][5] | To minimize inhalation of dust or fumes, which may cause respiratory irritation.[1][2] |
II. On-Site Waste Collection & Segregation: A Step-by-Step Protocol
The proper collection and temporary storage of chemical waste are governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8] The following protocol outlines the compliant procedure for accumulating 2,3-Dihydroxypyridine hydrochloride waste within a laboratory setting.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Identify a specific location within the laboratory, at or near the point of waste generation, to serve as the SAA.[8][9][10] This area must be under the control of laboratory personnel.
-
The SAA should be away from general traffic and potential sources of ignition or reaction, such as heat and incompatible chemicals.
Step 2: Select an Appropriate Waste Container
-
Choose a container that is chemically compatible with 2,3-Dihydroxypyridine hydrochloride. High-density polyethylene (HDPE) or glass containers are generally suitable.[5]
-
The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[7]
Step 3: Label the Waste Container
-
The moment the first drop of waste enters the container, it must be labeled.
-
The label must clearly include the words "Hazardous Waste" and a precise description of the contents (e.g., "2,3-Dihydroxypyridine hydrochloride waste").[9]
-
Include any known solvents or other chemicals mixed with the primary waste.
Step 4: Waste Accumulation
-
For solid waste (e.g., contaminated filter paper, gloves), carefully place it in the designated solid waste container. Avoid generating dust.[1]
-
For liquid waste (e.g., solutions containing the compound), pour it carefully into the designated liquid waste container using a funnel to prevent spills.
-
Crucially, never dispose of 2,3-Dihydroxypyridine hydrochloride down the drain. [1][5][8] This is a violation of environmental regulations and can harm aquatic ecosystems.
-
Keep the waste container securely closed at all times, except when adding waste.[8][10]
Step 5: Segregation from Incompatible Materials
-
Store the 2,3-Dihydroxypyridine hydrochloride waste container away from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent hazardous reactions.[11]
III. Spill Management
Accidents can occur, and a clear plan for managing spills is crucial for laboratory safety.
-
Minor Spills:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite or sand.[5]
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in the hazardous waste container.[1]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[1]
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
IV. Final Disposal Pathway
The ultimate disposal of 2,3-Dihydroxypyridine hydrochloride must be handled by a licensed professional waste disposal service.[6]
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of 2,3-Dihydroxypyridine hydrochloride.
Step 1: Requesting Pickup
-
Once the waste container is full or the project is complete, submit a chemical collection request to your institution's Environmental Health and Safety (EHS) office.[12]
Step 2: Professional Handling
-
The EHS department will arrange for trained personnel to collect the waste from your laboratory's SAA.
-
The waste is then transported to a central accumulation area before being picked up by a licensed hazardous waste disposal company.[8][9]
Step 3: Off-Site Treatment
-
The disposal company will transport the waste to a permitted Treatment, Storage, and Disposal (TSD) facility, where it will be managed in an environmentally responsible manner, likely through high-temperature incineration.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 2,3-Dihydroxypyridine hydrochloride, upholding their commitment to laboratory safety and environmental stewardship.
References
- How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
- Laboratory Waste Management Guidelines. (2020, October). Environmental Health and Safety Office.
- Laboratory Waste Management: The New Regulations.
- 2,3-Dihydroxypyridine Safety Data Sheet. (2023, June 28). Apollo Scientific.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- Regulation of Laboratory Waste. American Chemical Society.
- 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
- Safety Data Sheet - 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride. (2024, June 8). Angene Chemical.
- Safety Data Sheet - 2,2':6',2''-Terpyridine.
- 2,3-Dihydroxypyridine Safety Data Sheet. (2026, January 17). ChemicalBook.
- 3-Hydroxypyridine Safety Data Sheet. (2025, December 22). Thermo Fisher Scientific.
- Pyridine for Synthesis Safety Data Sheet. Loba Chemie.
- Safety Data Sheet (SDS) Pyridine. Flinn Scientific, Inc.
- Pyridine Standard Operating Procedure. Washington State University.
- Pyridine Safety Data Sheet. Lab Alley.
- Safety Data Sheet - Pyridine, Reagent. (2015, March 19). Fisher Scientific.
- 2,3-Dihydroxypyridine | 16867-04-2. ChemicalBook.
- 2,3-Dihydroxypyridine(16867-04-2). ChemicalBook.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. media.laballey.com [media.laballey.com]
- 4. fishersci.com [fishersci.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. angenechemical.com [angenechemical.com]
- 7. danielshealth.com [danielshealth.com]
- 8. odu.edu [odu.edu]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. 2,3-Dihydroxypyridine(16867-04-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Mastering Safety: A Guide to Personal Protective Equipment for Handling 2,3-Dihydroxypyridine Hydrochloride
For the diligent researcher, scientist, or drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel or reactive compounds is routine, yet it demands a non-routine level of vigilance. This guide provides essential, in-depth procedural guidance on the correct selection and use of Personal Protective Equipment (PPE) for 2,3-Dihydroxypyridine hydrochloride (CAS No. 16867-04-2). Our objective is to move beyond a simple checklist, offering a framework of risk assessment and causality that builds a culture of safety and trust in your laboratory operations.
The "Why": Understanding the Hazard Profile
2,3-Dihydroxypyridine hydrochloride is a pyridine derivative. While comprehensive toxicological data may be limited, the available safety data sheets (SDS) and information on analogous compounds necessitate a cautious approach.[1] It is classified with several key hazards that directly inform our PPE strategy.
The compound is typically a beige or brown powder.[2][3] This physical state makes the generation of airborne dust a primary route of exposure during routine procedures like weighing and transferring.
Identified Hazards:
-
Skin Irritation (H315): Direct contact can cause skin irritation.[2][3][4]
-
Serious Eye Irritation (H319): Poses a significant risk of causing serious irritation if it comes into contact with the eyes.[2][3][4]
-
Respiratory Irritation (H335): Inhalation of dust may lead to respiratory tract irritation.[2][3][4]
-
Potential Reproductive Toxicity (H361d): The free base, 2,3-Dihydroxypyridine, is suspected of damaging the unborn child, a serious hazard requiring stringent containment.[4]
-
Harmful if Swallowed/Inhaled/Absorbed: Pyridine hydrochlorides, as a class, are often harmful if swallowed, inhaled, or absorbed through the skin.[1][5]
This profile demands a multi-layered defense where PPE is the final, critical barrier between the researcher and potential exposure.
Core Protective Measures: A Hierarchy of Controls
Before discussing specific PPE, it is critical to emphasize that PPE is the last line of defense. The primary methods for controlling exposure are engineering and administrative controls.
Primary Engineering Control: The Chemical Fume Hood
All operations that involve handling the solid powder or have the potential to generate dust or aerosols must be conducted within a properly functioning and certified chemical fume hood.[6][7] This is the single most important step in preventing respiratory exposure.
Eye and Face Protection: Shielding Against the Unseen
Given the serious eye irritation hazard, robust eye protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles that conform to NIOSH (US) or EN 166 (EU) standards are mandatory at all times when handling the compound.[2][8]
-
Enhanced Protection: When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during quenching of a reaction), a full-face shield should be worn in addition to chemical splash goggles.[9]
Hand Protection: The Critical Point of Contact
Gloves are essential to prevent skin contact and irritation.[4][10]
-
Technique: Double-gloving is recommended when handling the solid or concentrated solutions. Use proper glove removal technique (without touching the outer surface of the contaminated glove) to avoid cross-contamination.[2][9] Dispose of gloves immediately after handling the compound; do not reuse them.
Body Protection: A Barrier for the Body
Protective clothing prevents accidental skin contact from spills or dust.
-
A clean, buttoned lab coat with long sleeves is the minimum requirement.[4][8]
-
For larger-scale operations or situations with a high risk of contamination, a chemically resistant apron or a full protective suit may be warranted based on a task-specific risk assessment.[9]
Respiratory Protection: When Engineering Controls Are Not Enough
While a fume hood is the primary control, certain situations may require respiratory protection.
-
Standard Operations: For handling small quantities within a fume hood, respiratory protection is generally not required.[2]
-
Required Use: A NIOSH-approved respirator is necessary if ventilation is inadequate or during the cleanup of a significant spill outside of a fume hood.[4][8]
-
Respirator Type: For protection against dust, a filtering facepiece respirator (such as a type N95 in the US or P1 in the EU) is the minimum requirement.[2] If there is a risk of vapors (e.g., if the compound is heated), a respirator with an organic vapor cartridge may be necessary.
Operational Plans: PPE for Specific Laboratory Tasks
The level of PPE required can be adjusted based on the specific procedure and the associated risk. The following table provides guidance for common laboratory operations.
| Operation | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Fume Hood or Vented Balance Enclosure | Safety Goggles | Double Nitrile Gloves | Lab Coat | N95/P1 Respirator (if outside of direct exhaust) |
| Preparing a Solution | Chemical Fume Hood | Safety Goggles | Double Nitrile Gloves | Lab Coat | Not typically required |
| Running a Reaction | Chemical Fume Hood | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not typically required |
| Transferring Solution | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | Not typically required |
| Spill Cleanup (<1g) | N/A | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | N95/P1 Respirator |
| Spill Cleanup (>1g) | N/A | Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | Chemical Apron over Lab Coat | Respirator with appropriate cartridges |
Logistics: Donning, Doffing, and Disposal
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.
PPE Donning and Doffing Sequence
Caption: Workflow for the correct sequence of donning and doffing PPE.
Disposal Plan
Proper disposal is a critical final step to ensure safety for all laboratory and support personnel.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be considered hazardous waste.
-
Place all contaminated disposable PPE into a designated, sealed, and clearly labeled hazardous waste bag or container immediately after removal.
-
-
Chemical Waste:
-
Unused 2,3-Dihydroxypyridine hydrochloride and solutions containing it must be collected in a compatible, sealed, and labeled hazardous waste container.[7][11]
-
Never pour this chemical or its solutions down the drain.[11]
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health & Safety (EHS) department for specific guidance.[1][11]
-
By integrating this comprehensive PPE strategy into your standard operating procedures, you not only ensure your personal safety but also uphold the highest standards of scientific integrity and responsibility.
References
-
Handling Pyridine: Best Practices and Precautions . (2024). Post Apple Scientific. [Link]
-
Pyridine-N-oxide, 98% Material Safety Data Sheet . (n.d.). Cole-Parmer. [Link]
-
Pyridine Safety Data Sheet . (2023). Kanto Chemical Co., Inc. [Link]
-
6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride Safety Data Sheet . (2024). Angene Chemical. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine . (2024). Post Apple Scientific. [Link]
-
Pyridine Material Safety Data Sheet . (n.d.). Covert. [Link]
-
Standard Operating Procedure for Pyridine and Pyridine Derivatives . (n.d.). Washington State University. [Link]
-
2,3-Dihydroxypyridine . (n.d.). PubChem. [Link]
-
Pyridine hydrochloride, 98% Material Safety Data Sheet . (n.d.). Cole-Parmer. [Link]
Sources
- 1. uprm.edu [uprm.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 2,3-Dihydroxypyridine | C5H5NO2 | CID 28115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. angenechemical.com [angenechemical.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
